Kif18A-IN-10
説明
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特性
分子式 |
C26H30F2N6O4S |
|---|---|
分子量 |
560.6 g/mol |
IUPAC名 |
2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[5,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide |
InChI |
InChI=1S/C26H30F2N6O4S/c27-26(28)14-19(15-26)34-23-17(16-29-34)1-4-22(30-23)31-24(36)20-3-2-18(32-39(37,38)12-11-35)13-21(20)33-9-7-25(5-6-25)8-10-33/h1-4,13,16,19,32,35H,5-12,14-15H2,(H,30,31,36) |
InChIキー |
JKYUWOONBCWYMP-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Kif18A-IN-10: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and chemical synthesis of Kif18A inhibitors, with a focus on the principles and methodologies that led to the development of compounds like Kif18A-IN-10. Kinesin family member 18A (Kif18A) is a plus-end directed motor protein essential for the proper alignment of chromosomes during mitosis.[1][2] Its selective importance for the proliferation of chromosomally unstable (CIN) cancer cells, while being largely dispensable for normal cell division, has made it a compelling target for anticancer therapies.[3][4][5]
Discovery and Rationale
The discovery of Kif18A inhibitors stems from the observation that many aggressive cancers, including high-grade serous ovarian cancer and triple-negative breast cancer, exhibit high levels of CIN.[3][5] These cancer cells are particularly vulnerable to the disruption of mitotic processes.[6] Genetic knockdown of Kif18A in CIN cancer cells leads to mitotic arrest, spindle abnormalities, and ultimately, cell death, while having minimal impact on normal cells.[7] This synthetic lethal relationship forms the basis for the therapeutic targeting of Kif18A.
High-throughput screening of small-molecule libraries identified initial hits, such as BTB-1, which served as a lead compound for further optimization.[8][9] Structure-activity relationship (SAR) studies on BTB-1 and other scaffolds led to the development of more potent and selective inhibitors, including compounds with sub-nanomolar potency and long drug-target residence times.[8][10] These optimization efforts focused on improving potency, selectivity against other kinesins, and pharmacokinetic properties to yield orally bioavailable drug candidates.[10][11]
Chemical Synthesis
The chemical synthesis of Kif18A inhibitors often involves multi-step reaction sequences starting from commercially available building blocks. The synthesis of BTB-1 derivatives, for instance, can be achieved in one or two steps.[8] A representative synthetic approach for a Kif18A inhibitor is outlined below.
Experimental Protocol: Synthesis of a Kif18A Inhibitor Precursor
This protocol describes a general method for the synthesis of a key intermediate, adaptable from the synthesis of related compounds.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 2-chloro-6-methylpyrimidin-4-amine (B76438) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO), add 4,4-difluoropiperidine.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Heat the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 16 hours).
-
Monitor the reaction progress using an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired substituted pyrimidine (B1678525) intermediate.
Step 2: Amide Coupling
-
Dissolve the product from Step 1 and a substituted benzoic acid in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a base like DIPEA.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 4 hours).
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase, concentrate, and purify the final product by chromatography or recrystallization.
Biological Activity and Mechanism of Action
Kif18A inhibitors are typically characterized by their potent inhibition of the microtubule-stimulated ATPase activity of the Kif18A motor domain.[8][12] This inhibition is often non-competitive with respect to ATP and microtubules, suggesting an allosteric mechanism of action.[3][10] By binding to a pocket formed by motor helices α4 and α6, these inhibitors lock the motor protein in a state that is unable to effectively hydrolyze ATP and translocate along microtubules.[3]
The cellular consequence of Kif18A inhibition in CIN cancer cells is the disruption of proper chromosome congression at the metaphase plate.[1][2] This leads to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptotic cell death.[1][3]
Quantitative Data
The following tables summarize the biological activity of representative Kif18A inhibitors.
Table 1: In Vitro ATPase Inhibitory Activity
| Compound | Kif18A IC50 (nM) | Selectivity vs. other Kinesins | Reference |
| BTB-1 | 1,700 | Moderate | [8] |
| ATX020 | 14 | High | [6] |
| AM-1882 | <10 | High | [3] |
| AM-5308 | <10 | High | [3] |
| AM-9022 | <10 | High | [3] |
| Kif18A-IN-1 | N/A | N/A | [13] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Kif18A-IN-1 | MDA-MB-157 | Triple-Negative Breast Cancer | 5.09 | [13] |
| Kif18A-IN-1 | OVCAR-8 | Ovarian Cancer | 12.4 | [13] |
| Kif18A-IN-1 | HCC-1806 | Triple-Negative Breast Cancer | 6.11 | [13] |
| Kif18A-IN-1 | OVCAR-3 | Ovarian Cancer | 10.3 | [13] |
| ATX020 | OVCAR-3 | Ovarian Cancer | 53 | [6] |
| AM-1882 | OVCAR-3 | Ovarian Cancer | ~50 | [3] |
Experimental Protocols
Kif18A ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the Kif18A motor domain in the presence and absence of inhibitors.
-
Reagents:
-
Recombinant human Kif18A motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
-
Procedure:
-
Prepare a reaction mixture containing Kif18A motor domain and microtubules in the assay buffer.
-
Add the test compound (Kif18A inhibitor) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 25 °C) for a specific time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based readout.
-
Calculate the percent inhibition of ATPase activity at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay determines the effect of Kif18A inhibitors on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., OVCAR-3, MDA-MB-157)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Kif18A inhibitor stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent.
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Kif18A inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Kif18A signaling pathway in mitosis and its inhibition.
Caption: Experimental workflow for Kif18A inhibitor discovery.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 12. d-nb.info [d-nb.info]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
KIF18A Inhibition: A Targeted Therapeutic Strategy for Ovarian Cancer
An In-depth Technical Guide on the Therapeutic Potential of KIF18A Inhibitors
This technical guide provides a comprehensive overview of the kinesin motor protein KIF18A as a promising therapeutic target in ovarian cancer. While this document aims to be a thorough resource, it is important to note that specific information regarding a compound designated "Kif18A-IN-10" is not available in the public domain at the time of this writing. Therefore, this guide will focus on the well-documented preclinical data of other potent and selective KIF18A inhibitors, such as ATX020 and ATX-295, which serve as exemplary agents for this therapeutic class. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and precision medicine.
Executive Summary
High-grade serous ovarian cancer (HGSOC), the most prevalent and lethal subtype of ovarian cancer, is characterized by significant genomic instability, including frequent TP53 mutations and defects in DNA repair pathways.[1][2] This chromosomal instability (CIN) creates a unique dependency on cellular machinery that ensures proper chromosome segregation during mitosis, presenting a therapeutic vulnerability. KIF18A, a kinesin motor protein, is crucial for regulating microtubule dynamics at the plus-ends of kinetochore microtubules, thereby facilitating chromosome alignment during cell division.[1][3] Notably, KIF18A is essential for the proliferation of cancer cells with high CIN but is largely dispensable for the division of normal, chromosomally stable cells.[1][4][5][6] This selective dependency makes KIF18A an attractive target for the development of novel anticancer therapies with a potentially wide therapeutic window. Preclinical studies with selective KIF18A inhibitors have demonstrated robust anti-tumor activity in ovarian cancer models, particularly those with high CIN and whole-genome doubling (WGD).[7][8] These inhibitors induce mitotic arrest, leading to DNA damage and subsequent apoptotic cell death in sensitive cancer cells.[1][3][9]
The Role of KIF18A in Ovarian Cancer
KIF18A is a member of the kinesin-8 family of motor proteins that utilizes ATP hydrolysis to move along microtubules.[3][10] Its primary function during mitosis is to suppress microtubule dynamics, which is critical for the precise alignment of chromosomes at the metaphase plate.[3][6][11] In many cancers, including ovarian cancer, KIF18A is overexpressed and its elevated expression is often associated with advanced disease stage and poor clinical outcomes.[1][10]
The therapeutic rationale for targeting KIF18A in ovarian cancer is rooted in the concept of synthetic lethality. Ovarian cancer cells, particularly HGSOC, exhibit high levels of CIN, meaning they have an ongoing high rate of chromosome mis-segregation.[1][5][12] These cells become critically dependent on proteins like KIF18A to manage this instability and successfully complete mitosis.[7][8][13] Inhibition of KIF18A in these CIN-high cells exacerbates chromosomal segregation errors beyond a tolerable threshold, leading to mitotic catastrophe and cell death.[1][3] In contrast, normal cells with stable genomes are not as reliant on KIF18A for mitotic fidelity and are therefore less affected by its inhibition.[4][5][12]
Quantitative Data on KIF18A Inhibitors
The following tables summarize the preclinical activity of various KIF18A inhibitors in ovarian cancer cell lines and in vivo models.
Table 1: In Vitro ATPase Inhibitory Activity of KIF18A Inhibitors
| Compound | IC50 (nM) | Kinesin Selectivity | Reference |
| ATX-21020 | 14.5 | Selective over CENPE (>10 µM) and EG5 (5.87 µM) | [7][9] |
| ATX-295 | 18 | Selective over CENPE and EG5 | [7][8] |
| ATX020 | 16 | Not specified | [14] |
| Macrocyclic Compounds (AU-KIF-01 to AU-KIF-04) | 60 - 1400 | Not specified | [15] |
Table 2: Anti-proliferative Activity of KIF18A Inhibitors in Ovarian Cancer Cell Lines
| Compound | Cell Line | IC50 | Notes | Reference |
| ATX-21020 | OVCAR-3 | 53.3 nM | Chromosomally unstable | [7][9] |
| ATX-21020 | OVCAR-8 | 0.54 µM | Chromosomally unstable | [7][9] |
| ATX020 | OVCAR-3 | Potent antiproliferative activity | 7-day proliferation assessment | [16] |
| ATX020 | OVCAR-8 | Potent antiproliferative activity | 7-day proliferation assessment | [16] |
| ATX-295 | High-Grade Serous Ovarian Cancer (HGSOC) cell lines | Dependent on KIF18A | [7][8] |
Table 3: In Vivo Efficacy of KIF18A Inhibitors in Ovarian Cancer Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| ATX-295 | OVCAR-3 (WGD+) | 10 and 15 mg/kg BID | Dose-dependent anti-tumor activity, with regression observed | [7] |
| ATX-295 | OVK18 (WGD-) | Not specified | No anti-tumor activity | [7] |
| ATX-295 | Ovarian Patient-Derived Xenograft (PDX) models | 30 mg/kg BID | 61% of models responded with tumor stasis or better | [7][8] |
| ATX-21020 | OVCAR-3 | 100 mpk/day | Significant tumor regression | [9] |
| Macrocyclic Compounds | OVCAR3 CDX | Dose-dependent | Significant anti-tumor efficacy | [15] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of KIF18A inhibitors is the disruption of mitotic progression. By inhibiting the ATPase activity of KIF18A, these small molecules prevent its motor function, leading to several downstream cellular consequences.[3][6]
In chromosomally unstable ovarian cancer cells, inhibition of KIF18A leads to:
-
Defective Chromosome Congression: The inability of KIF18A to regulate microtubule dynamics results in improper alignment of chromosomes at the metaphase plate.[1][3][6]
-
Prolonged Mitotic Arrest: The spindle assembly checkpoint (SAC) detects the unaligned chromosomes and halts the cell cycle in mitosis to prevent catastrophic segregation errors.[3]
-
Induction of DNA Damage: Prolonged mitotic arrest can lead to DNA damage, as evidenced by the upregulation of markers like gamma-H2AX.[1][9][15]
-
Apoptosis: Ultimately, the cell is unable to resolve the mitotic arrest and undergoes programmed cell death.[3][9]
Recent research also suggests a potential link between KIF18A and other signaling pathways implicated in cancer progression, such as the Akt and JNK1/c-Jun pathways, although these have been more thoroughly explored in other cancer types.[17][18]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of KIF18A inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a KIF18A inhibitor on ovarian cancer cell lines.
Methodology:
-
Cell Seeding: Ovarian cancer cell lines (e.g., OVCAR-3, OVCAR-8) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KIF18A inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a period of 72 hours to 7 days, depending on the cell line's doubling time and the desired endpoint.[1][16]
-
Viability Assessment: Cell viability is measured using a commercially available assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model in software like GraphPad Prism.[1]
Clonogenic Assay
Objective: To assess the long-term effect of a KIF18A inhibitor on the colony-forming ability of ovarian cancer cells.
Methodology:
-
Cell Seeding: A low number of cells (e.g., 500-1000) are seeded in 6-well or 12-well plates.[1]
-
Compound Treatment: Cells are treated with the KIF18A inhibitor at various concentrations.
-
Incubation: Plates are incubated for 7-14 days until visible colonies are formed in the control wells.
-
Staining: Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number and area of colonies are quantified using imaging software like FIJI.[1]
Immunoblotting for Pharmacodynamic Markers
Objective: To confirm the on-target effect of KIF18A inhibitors by measuring the levels of proteins involved in mitotic arrest and DNA damage.
Methodology:
-
Cell Lysis: Ovarian cancer cells treated with the KIF18A inhibitor are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against phospho-Histone H3 (a marker of mitotic arrest) and γ-H2AX (a marker of DNA damage), followed by incubation with HRP-conjugated secondary antibodies.[9][15]
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a KIF18A inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Human ovarian cancer cells (e.g., OVCAR-3) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into vehicle control and treatment groups and dosed with the KIF18A inhibitor (e.g., orally or intraperitoneally) according to a predetermined schedule.[7][13]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predefined size, and tumors are excised for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).[13]
Biomarkers for Patient Selection
A key aspect of developing targeted therapies is the identification of biomarkers to select patients who are most likely to respond. For KIF18A inhibitors, several genomic features associated with CIN have emerged as potential predictive biomarkers.
-
Whole-Genome Doubling (WGD): This is identified as the strongest predictor of sensitivity to KIF18A inhibitors in ovarian cancer models.[7][8] WGD is an early event in the development of HGSOC and is a major contributor to CIN.[7]
-
TP53 Mutation: As a hallmark of HGSOC, TP53 mutations are associated with genomic instability and enrich for sensitivity to KIF18A inhibition.[5][7][12]
-
High Aneuploidy Score (AS) and Fraction Genome Altered (FGA): These quantitative measures of CIN also correlate with sensitivity to KIF18A inhibitors.[1][7]
Conclusion and Future Directions
The selective dependency of chromosomally unstable ovarian cancers on KIF18A for survival presents a compelling therapeutic opportunity. Preclinical data for KIF18A inhibitors like ATX020 and ATX-295 are highly encouraging, demonstrating potent and selective anti-tumor activity in relevant models. The identification of WGD as a robust predictive biomarker paves the way for a precision medicine approach to patient selection in future clinical trials.
Future research should focus on:
-
The continued development of potent, selective, and orally bioavailable KIF18A inhibitors.
-
Clinical evaluation of lead candidates in patients with HGSOC and other CIN-high tumors.
-
Validation of WGD and other CIN-related biomarkers for patient stratification in a clinical setting.
-
Investigation of potential combination therapies, for instance, with DNA-damaging agents or PARP inhibitors, to enhance efficacy and overcome potential resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 13. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Targeting of CIN-High Tumors with Kif18A-IN-10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The kinesin motor protein KIF18A has emerged as a compelling therapeutic target in oncology, particularly for tumors characterized by chromosomal instability (CIN).[1][2][3][4][5] This technical guide provides an in-depth analysis of the preclinical data and scientific rationale supporting the selectivity of KIF18A inhibitors, with a focus on the representative molecule Kif18A-IN-10, for cancer cells with high levels of CIN.
The Rationale for Targeting KIF18A in CIN-High Cancers
Chromosomal instability, a condition where chromosomes or large portions of chromosomes are duplicated or deleted at a high rate, is a hallmark of many aggressive cancers.[3][4][5][6] While this genomic chaos can drive tumor evolution, it also creates unique vulnerabilities. Cancer cells with high CIN are often more dependent on specific cellular machinery to manage the consequences of their unstable genomes and ensure their survival during cell division.[1][2]
KIF18A, a member of the kinesin-8 family of motor proteins, plays a critical role in regulating microtubule dynamics at the plus-ends, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[2][7][8] While KIF18A is not essential for the division of normal, diploid cells, it is crucial for the survival and proliferation of cancer cells exhibiting high CIN.[2][9][10] Inhibition of KIF18A in these CIN-high cells leads to severe mitotic defects, including chromosome congression failure, prolonged mitotic arrest, and ultimately, apoptotic cell death.[7][9][10][11] This differential dependency provides a therapeutic window for selectively targeting cancer cells while sparing healthy, non-proliferating tissues.[1][12]
This compound: A Potent and Selective Inhibitor
This compound is a representative small molecule inhibitor designed to target the ATPase activity of KIF18A. Its mechanism of action is ATP-noncompetitive, and it exhibits high selectivity for KIF18A over other kinesin motor proteins.[13][14] The following sections detail the quantitative data and experimental protocols that underscore its promise as a selective anti-cancer agent.
Quantitative Data Summary
The preclinical efficacy of KIF18A inhibitors has been demonstrated across a range of cancer cell lines and in vivo models. The data presented below is a synthesis of findings for potent KIF18A inhibitors, including molecules with similar profiles to this compound.
Table 1: In Vitro Potency of KIF18A Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| VLS-1272 | Biochemical ADP-Glo | KIF18A (1-374) | <10 | [14] |
| AM-1882 | MT-stimulated ATPase | KIF18A | 2.4 | [15] |
| ATX020 | Not Specified | KIF18A | Not Specified | [16] |
Table 2: Cellular Activity of KIF18A Inhibitors in CIN-High vs. CIN-Low/Normal Cell Lines
| Cell Line | Cancer Type | CIN Status | KIF18A Inhibitor | Endpoint | Result | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | KIF18A siRNA | Proliferation | Significantly Reduced | [9] |
| HCC1806 | Triple-Negative Breast Cancer | High | KIF18A siRNA | Proliferation | Significantly Reduced | [9] |
| SW480 | Colorectal Cancer | High | KIF18A siRNA | Proliferation | Significantly Reduced | [9] |
| MCF10A | Non-tumorigenic Breast Epithelial | Low/Diploid | KIF18A siRNA | Proliferation | Not Affected | [9] |
| HCT116 | Colorectal Cancer | Low (MSI) | KIF18A siRNA | Proliferation | Minor Effect | [9] |
| OVCAR-3 | Ovarian Cancer | High | AM-9022 | Tumor Growth | Tumor Regression | [15] |
| JIMT-1 | Breast Cancer | High | AM-9022 | Tumor Growth | Tumor Stasis | [15] |
Table 3: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Outcome | Reference |
| AM-9022 | OVCAR-3 Xenograft | Orally, Well-tolerated doses | >100% | 83% Tumor Regression | [15] |
| AM-9022 | CTG-0437 (TNBC PDX) | Orally, Well-tolerated doses | 101% | Tumor Growth Inhibition | [15] |
| AM-9022 | CTG-0888 (TNBC PDX) | Orally, Well-tolerated doses | 63% | Tumor Growth Inhibition | [15] |
| VLS-1272 | Xenograft | Not Specified | Dose-dependent | Substantial Inhibition | [11][14] |
Signaling Pathways and Mechanism of Action
The inhibition of KIF18A's motor function disrupts its ability to regulate microtubule dynamics at the kinetochore, leading to a cascade of events culminating in cell death in CIN-high cancer cells.
Caption: KIF18A signaling in normal mitosis versus the effect of this compound in CIN-high tumors.
KIF18A has also been implicated in other signaling pathways that contribute to cancer progression, including the Akt/MMP-7/MMP-9 and JNK1/c-Jun pathways, which are involved in cell proliferation, invasion, and metastasis.[17][18][19]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments used to evaluate KIF18A inhibitors.
Cell Viability and Proliferation Assays
Objective: To determine the effect of KIF18A inhibition on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231 for CIN-high, MCF10A for diploid control) are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KIF18A inhibitor (e.g., this compound) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Cell viability is measured using a commercially available assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: The luminescence readings are normalized to the DMSO-treated control wells to determine the percentage of growth inhibition. IC50 values are calculated using non-linear regression analysis.
Immunofluorescence for Mitotic Phenotypes
Objective: To visualize the effects of KIF18A inhibition on mitotic spindle morphology and chromosome alignment.
Methodology:
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the KIF18A inhibitor or DMSO for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Immunostaining:
-
Coverslips are blocked with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubation with primary antibodies overnight at 4°C (e.g., rabbit anti-pericentrin for centrosomes, mouse anti-α-tubulin for microtubules).[20]
-
Washing with PBS.
-
Incubation with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstaining with DAPI to visualize DNA.
-
-
Microscopy: Coverslips are mounted on slides and imaged using a confocal or fluorescence microscope.
-
Analysis: Mitotic cells are scored for phenotypes such as multipolar spindles, misaligned chromosomes, and mitotic arrest.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of KIF18A inhibitors in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., OVCAR-3) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Compound Administration: The KIF18A inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine significance.
Experimental Workflow
The evaluation of a novel KIF18A inhibitor follows a structured workflow from initial screening to in vivo validation.
Caption: A representative experimental workflow for the development of a KIF18A inhibitor.
Conclusion
The selective dependency of CIN-high tumors on KIF18A for proliferation and survival presents a promising therapeutic strategy. Preclinical data for KIF18A inhibitors, such as this compound, demonstrate potent and selective anti-tumor activity in relevant cancer models. The favorable therapeutic window, with minimal effects on normal cells, distinguishes KIF18A inhibition from traditional anti-mitotic agents that are often associated with significant toxicity.[15][21] Further clinical development of KIF18A inhibitors is warranted to translate these promising preclinical findings into effective therapies for patients with chromosomally unstable cancers.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multifaceted role of chromosomal instability in cancer and its microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Chromosomal Instability, Aneuploidy, and Cancer [frontiersin.org]
- 6. Chromosome instability - Wikipedia [en.wikipedia.org]
- 7. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KIF18A Targeting Therapies In Cancer Treatment And Clinical Advancement - BioSpace [biospace.com]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Content Screening with Kif18A-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Kif18A-IN-10, a potent and selective inhibitor of the mitotic kinesis KIF18A, in high-content screening (HCS) assays. The protocols outlined below are designed to enable the identification and characterization of compounds that target mitotic progression, with a specific focus on the phenotypic effects induced by KIF18A inhibition.
Introduction to Kif18A and this compound
Kinesin family member 18A (Kif18A) is a motor protein crucial for the regulation of microtubule dynamics at the plus ends of kinetochore microtubules during mitosis. It plays a vital role in chromosome congression and alignment at the metaphase plate. Dysregulation of Kif18A is implicated in chromosomal instability (CIN), a hallmark of many cancers. This makes Kif18A an attractive therapeutic target in oncology.
This compound is a small molecule inhibitor of Kif18A. By inhibiting Kif18A, this compound disrupts proper chromosome segregation, leading to mitotic arrest and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability.
High-Content Screening with this compound
High-content screening is a powerful technology that combines automated microscopy and sophisticated image analysis to quantitatively measure multiple phenotypic parameters in a cell-based assay format. This approach is ideally suited for characterizing the effects of Kif18A inhibitors like this compound. Key measurable outputs include mitotic index, spindle morphology, chromosome alignment, and cell viability.
Quantitative Data for this compound
The following table summarizes the reported inhibitory activity of this compound (also known as KIF18A-IN-1 or compound C9) against various cancer cell lines. This data is crucial for designing dose-response experiments in HCS.
| Cell Line | Cancer Type | IC50 (nM) after 5 days |
| MDA-MB-157 | Triple-Negative Breast Cancer | 5.09 |
| OVCAR-8 | Ovarian Cancer | 12.4 |
| HCC-1806 | Triple-Negative Breast Cancer | 6.11 |
| HeLa | Cervical Cancer | 20.9 |
| OVCAR-3 | Ovarian Cancer | 10.3 |
Experimental Protocols
The following are detailed protocols for conducting high-content screening assays to evaluate the effects of this compound.
Protocol 1: High-Content Assay for Mitotic Arrest
This protocol is designed to quantify the induction of mitotic arrest by this compound using immunofluorescence staining of key mitotic markers.
Materials:
-
Chromosomally unstable cancer cell line (e.g., HeLa, MDA-MB-157, or OVCAR-3)
-
Black-walled, clear-bottom 96-well or 384-well imaging plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Paclitaxel)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10) antibody
-
Mouse anti-α-tubulin antibody
-
-
Fluorescently labeled secondary antibodies:
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Goat anti-mouse IgG (e.g., Alexa Fluor 568)
-
-
Nuclear stain (e.g., Hoechst 33342 or DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well imaging plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in cell culture medium. Include a vehicle control (DMSO) at the same final concentration.
-
Carefully remove the medium from the cell plates and add the compound dilutions to the respective wells.
-
Incubate the plates for a duration equivalent to one to two cell cycles (e.g., 24-48 hours) at 37°C and 5% CO₂.[1]
-
-
Immunofluorescence Staining:
-
Fixation: Gently aspirate the medium and wash the wells once with PBS. Add 4% PFA to each well and incubate for 15 minutes at room temperature.[1]
-
Permeabilization: Aspirate the fixative and wash the wells three times with PBS. Add 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.[1]
-
Blocking: Aspirate the permeabilization buffer and wash three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-phospho-Histone H3 and anti-α-tubulin) in blocking buffer. Aspirate the blocking buffer and add the primary antibody solution to each well. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody and Nuclear Staining: Wash the wells three times with PBS. Dilute the fluorescently labeled secondary antibodies and the nuclear stain in blocking buffer. Add this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the wells three times with PBS. Leave the final wash in the wells for imaging.
-
-
High-Content Imaging and Analysis:
-
Acquire images using an automated high-content imaging system. Use appropriate filter sets for the chosen fluorophores (e.g., DAPI for nuclei, FITC for phospho-Histone H3, and TRITC for α-tubulin).
-
Analyze the images using high-content analysis software to quantify:
-
Cell Count: Total number of nuclei.
-
Mitotic Index: Percentage of cells positive for phospho-Histone H3 staining.
-
Spindle Morphology: Analyze the α-tubulin staining to measure spindle length, pole-to-pole distance, and identify multipolar spindles.
-
Chromosome Congression: Assess the alignment of condensed chromosomes at the metaphase plate.
-
-
Data Presentation
Summarize the quantitative data from the high-content screen in a structured table for easy comparison.
| Compound | Concentration (nM) | Mitotic Index (%) | Multipolar Spindles (%) | Average Spindle Length (µm) | Cell Viability (%) |
| Vehicle (DMSO) | - | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 100 | ||||
| This compound | 1000 | ||||
| Paclitaxel | 10 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving Kif18A and the experimental workflow for the high-content screening assay.
Caption: Kif18A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for high-content screening with this compound.
References
Application Notes and Protocols for Kif18A-IN-10 Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the KIF18A inhibitor, Kif18A-IN-10 (also known as Compound 24), in mouse models of cancer. This document includes summaries of its in vitro and in vivo properties, detailed experimental protocols for preclinical evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
KIF18A, a kinesin motor protein, is crucial for the proper alignment of chromosomes during mitosis.[1][2] In cancer cells characterized by chromosomal instability (CIN), there is a heightened dependency on KIF18A for successful cell division.[3][4] This makes KIF18A an attractive therapeutic target, as its inhibition can selectively induce mitotic arrest and cell death in cancer cells while having minimal impact on normal, diploid cells.[4][5] this compound is a potent and selective inhibitor of KIF18A, showing promise as an anti-cancer agent.
This compound: In Vitro and In Vivo Data
This compound has demonstrated potent inhibition of the KIF18A ATPase activity and has shown anti-proliferative effects in cancer cell lines known to be sensitive to KIF18A inhibition. While detailed in vivo efficacy studies for this compound are not yet extensively published, pharmacokinetic data in mice are available and provide a foundation for designing such experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (Compound 24).
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC₅₀ (KIF18A ATPase Activity) | 3.8 nM | N/A | [6] |
| IC₅₀ (Anti-proliferative) | < 100 nM | OVCAR3, MDA-MB-157 | [6] |
Table 2: Pharmacokinetic Parameters of this compound (Compound 24) in Mice
| Parameter | Route | Value | Units | Reference |
| Cₘₐₓ | IV | 592 ± 62 | ng/mL | [7] |
| t₁/₂ | IV | 26.2 ± 0.9 | h | [7] |
| Clearance (CL) | IV | 1.5 ± 0.3 | L/h/kg | [7] |
| Oral Bioavailability (F) | Oral | 40.7 | % | [7] |
Signaling Pathway and Experimental Workflow
KIF18A Signaling in Mitosis
KIF18A plays a critical role in suppressing the dynamics of kinetochore microtubules, which is essential for the proper alignment of chromosomes at the metaphase plate. In chromosomally unstable cancer cells, the mitotic process is under increased stress, making them more reliant on KIF18A for a successful mitosis. Inhibition of KIF18A disrupts this process, leading to mitotic arrest and ultimately, apoptosis.
References
- 1. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis for Kif18A Inhibition by Kif18A-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (Kif18A) is a motor protein essential for the proper alignment of chromosomes during mitosis.[1][2] Its overexpression has been linked to chromosomal instability, a hallmark of many cancers, making it a promising therapeutic target.[3][4] Kif18A-IN-10 is a potent and selective inhibitor of Kif18A, inducing mitotic arrest and subsequent apoptosis in cancer cells with high chromosomal instability. This document provides detailed protocols for utilizing Western blot analysis to quantify the effects of this compound on Kif18A and its downstream signaling pathways.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. In this application, Western blotting is used to measure the levels of key proteins involved in mitosis and apoptosis following treatment with this compound, thereby elucidating the inhibitor's mechanism of action.
Data Presentation: Effects of Kif18A Inhibition
The inhibition of Kif18A by specific small molecules, such as this compound, has been shown to induce mitotic arrest and apoptosis. This is often characterized by changes in the expression levels of key cell cycle and apoptosis markers. The following table summarizes representative quantitative data from Western blot analysis following treatment with a Kif18A inhibitor. The data is based on the effects observed with the Kif18A inhibitor AM-0277, which is expected to have a similar mechanism of action to this compound.
| Cell Line | Treatment | Target Protein | Change in Protein Level (Fold Change vs. Control) | Reference |
| OVCAR-3 | 0.5 µM AM-0277 (24h) | Cyclin B1 | Increased | [3] |
| OVCAR-3 | 0.5 µM AM-0277 (24h) | Cleaved PARP | Increased | [3] |
| BT-549 | 0.1 µM AM-1882 (48h) | Cleaved PARP | Increased | [3] |
| HCC-1806 | 0.5 µM AM-0277 (48h) | Cleaved PARP | Increased | [3] |
Note: This data is representative of the effects of Kif18A inhibition. Actual results with this compound may vary depending on the cell line, concentration, and treatment duration.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., OVCAR-3, BT-549, or other chromosomally unstable cell lines) in appropriate culture dishes at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) in parallel.
Western Blot Protocol
1. Cell Lysis
-
After treatment, place the culture dishes on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors to the dish.[5]
-
For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
3. Sample Preparation and SDS-PAGE
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.
-
Ensure the membrane is activated with methanol (B129727) if using PVDF.
-
Perform the transfer according to the manufacturer's instructions for the transfer apparatus.
5. Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-Kif18A (1:1000 - 1:10000)[7]
-
Rabbit anti-Cleaved PARP (Asp214) (1:1000)
-
Rabbit anti-Cyclin B1 (1:1000)
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control, 1:1000 - 1:5000)
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
Visualizations
Kif18A Signaling and Inhibition Pathway
Caption: Kif18A signaling and the mechanism of its inhibition.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of Kif18A inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Ineffective primary antibody | Use a new antibody or optimize the antibody concentration. | |
| Inefficient protein transfer | Check transfer buffer and conditions. Stain the membrane with Ponceau S to verify transfer. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Try a different blocking buffer. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
Western blot analysis is an indispensable tool for characterizing the cellular effects of Kif18A inhibitors like this compound. By following these detailed protocols, researchers can reliably quantify changes in key protein markers to understand the inhibitor's mechanism of action and its potential as a therapeutic agent. Careful optimization of experimental conditions for specific cell lines and antibodies is crucial for obtaining high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Kinesin KIF18A Inhibitor ATX020: Tactical Application of Silicon Atom Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Immunofluorescence Analysis of Mitotic Defects Induced by Kif18A-IN-10
Introduction
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein essential for the precise regulation of chromosome movements during mitosis.[1][2] It accumulates at the plus-ends of kinetochore microtubules, where it dampens their dynamics to suppress chromosome oscillations, ensuring their proper alignment at the metaphase plate.[1][3] In recent years, Kif18A has emerged as a promising therapeutic target in oncology. Many cancer cells, particularly those characterized by chromosomal instability (CIN), exhibit a heightened dependency on Kif18A for proliferation and survival.[4][5][6] Inhibition of Kif18A in these CIN-positive cells leads to severe mitotic errors, extended mitotic arrest, and ultimately, cell death, while having minimal effects on normal, non-cancerous cells.[5][6][7]
Kif18A-IN-10 is a small molecule inhibitor designed to block the ATPase activity of Kif18A.[7] This inhibition prevents the proper function of Kif18A, leading to a cascade of mitotic defects. These application notes provide a detailed protocol for using immunofluorescence microscopy to identify, visualize, and quantify the cellular phenotypes associated with this compound treatment, offering researchers a robust method to assess the inhibitor's efficacy and mechanism of action.
Kif18A's Role in Mitosis and Impact of Inhibition
The primary role of Kif18A is to ensure all chromosomes are correctly aligned at the cell's equator during metaphase, a prerequisite for accurate chromosome segregation into daughter cells.[2] Inhibition of Kif18A's motor activity disrupts this delicate process, leading to a variety of observable mitotic defects.
Expected Phenotypes & Data Presentation
Treatment with Kif18A inhibitors like this compound induces several distinct and quantifiable mitotic defects. The severity of these phenotypes is often more pronounced in cancer cells with pre-existing chromosomal instability (CIN).[5]
Key Mitotic Defects:
-
Chromosome Congression Failure: Chromosomes fail to align properly at the metaphase plate, remaining scattered throughout the cytoplasm.[3][7]
-
Spindle Elongation: The distance between the spindle poles is significantly increased compared to control cells.[4][5]
-
Mitotic Arrest: Cells are arrested in mitosis for an extended period, leading to an increase in the mitotic index (the percentage of cells in mitosis).[6][8] This is often due to the activation of the Spindle Assembly Checkpoint (SAC).[3][9]
-
Multipolar Spindles: Instead of a normal bipolar spindle, cells form three or more spindle poles, which leads to catastrophic chromosome mis-segregation.[5][6]
-
Micronucleation: Following aberrant mitosis, small, extra-nuclear bodies containing chromosome fragments are formed.[3]
The following tables summarize representative quantitative data from studies using Kif18A inhibitors or knockdown, which phenocopy treatment with this compound.
Table 1: Representative Effects of Kif18A Inhibition on Mitotic Index
| Cell Line | Treatment | Fold Increase in Mitotic Index | Reference |
|---|---|---|---|
| CIN+ Colorectal Cancer (HT-29) | KIF18A siRNA | ~2.5x | [5] |
| CIN+ Breast Cancer (MDA-MB-231) | KIF18A siRNA | ~2.0x | [6] |
| Near-Diploid (hTERT-RPE1) | KIF18A Inhibitor | No significant change |[5] |
Table 2: Summary of Key Phenotypes Following KIF18A Inhibition
| Phenotype | Observation | Affected Cell Types | Reference |
|---|---|---|---|
| Chromosome Alignment | 7-fold increase in cells with unaligned chromosomes | Mutant Kif18a MEFs | [10] |
| Spindle Multipolarity | Significant increase in multipolar spindles | CIN+ Cancer Cells | [5][6] |
| Spindle Length | Increased spindle length | Various Cancer Cells | [4][5] |
| Cell Cycle | G2/M arrest | KIF18Ai sensitive cells | [8] |
| DNA Damage | Upregulation of γ-H2AX (DNA damage marker) | KIF18Ai sensitive cells | [8] |
| Cell Viability | Induction of apoptosis (Annexin V) | KIF18Ai sensitive cells |[8] |
Detailed Protocol: Immunofluorescence Staining
This protocol provides a step-by-step guide for visualizing mitotic spindles, chromosomes, and centrosomes to analyze the effects of this compound.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, OVCAR-3, MDA-MB-231) and a non-transformed control (e.g., RPE1).
-
Culture Medium: As required for the cell line.
-
This compound: Stock solution in DMSO.
-
Coverslips: 12 mm or 18 mm glass coverslips, sterilized.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727).
-
Permeabilization Buffer: 0.25% (v/v) Triton X-100 in PBS.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS.
-
Primary Antibodies:
-
To visualize spindles: Mouse anti-α-tubulin (e.g., Sigma, T5168).
-
To visualize centrosomes/poles: Rabbit anti-γ-tubulin (e.g., Sigma, T6557).
-
To identify mitotic cells: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology, 9701).
-
-
Secondary Antibodies:
-
Goat anti-Mouse IgG, Alexa Fluor 488 conjugated.
-
Goat anti-Rabbit IgG, Alexa Fluor 594 conjugated.
-
-
DNA Counterstain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold).
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 12-well or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a DMSO vehicle control.
-
Aspirate the old medium from the wells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Fixation:
-
PFA Fixation (preserves membrane structure):
-
Wash cells once with pre-warmed PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Methanol Fixation (good for microtubule visualization):
-
Wash cells once with pre-warmed PBS.
-
Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
Wash three times with PBS for 5 minutes each.
-
-
-
Permeabilization & Blocking:
-
If using PFA fixation, add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Staining:
-
Dilute primary antibodies in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the primary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this point onwards.
-
Add the secondary antibody solution and incubate for 1 hour at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate coverslips in a dilute solution of DAPI or Hoechst in PBS for 5 minutes.
-
Wash once with PBS.
-
Carefully remove the coverslip from the well, wick away excess PBS with a lab wipe, and mount it cell-side down onto a drop of mounting medium on a glass slide.
-
Seal the edges with nail polish and allow it to cure. Store slides at 4°C, protected from light.
-
Image Acquisition and Analysis
-
Microscopy: Use a confocal or widefield epifluorescence microscope. For quantitative analysis, ensure all images (control and treated) are acquired using identical settings (e.g., laser power, exposure time, gain).
-
Quantification:
-
Mitotic Index: For each condition, count the total number of cells (DAPI-stained nuclei) and the number of mitotic cells (identified by condensed chromosomes and/or positive phospho-Histone H3 staining) across multiple random fields of view. Calculate the percentage.
-
Chromosome Alignment: In mitotic cells (identified by α-tubulin spindle staining), measure the width of the metaphase plate or categorize cells as having 'aligned' or 'unaligned' chromosomes.
-
Spindle Length: Measure the pole-to-pole distance using the γ-tubulin signal as a marker for the poles.
-
Spindle Multipolarity: Count the number of spindle poles (γ-tubulin foci) in mitotic cells and calculate the percentage of cells with more than two poles.
-
Logical Framework for Kif18A Inhibition
The mechanism by which this compound selectively affects cancer cells can be understood through a logical progression of events, highlighting why CIN+ cells are particularly vulnerable.
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. embopress.org [embopress.org]
- 10. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Kif18A-IN-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein essential for regulating microtubule dynamics and ensuring the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its activity is critical for suppressing chromosome oscillations, which allows for the satisfaction of the spindle assembly checkpoint (SAC) and timely progression into anaphase.[1][3] In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on Kif18A for successful cell division.[3][4][5] This makes Kif18A a compelling therapeutic target for cancer treatment.[1][6]
Kif18A-IN-10 is a small molecule inhibitor designed to target the ATPase activity of Kif18A.[5][6] By inhibiting Kif18A, the compound disrupts chromosome congression, leading to a prolonged activation of the SAC, which results in mitotic arrest and subsequent cell death (apoptosis).[1][7][8]
This application note provides a detailed protocol for quantifying the cell cycle arrest induced by this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is an ideal method for this analysis, offering rapid and quantitative measurement of DNA content in a large population of individual cells, thereby revealing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]
Principle of the Assay
Flow cytometric cell cycle analysis is based on the measurement of DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[11][12] The fluorescence intensity emitted by PI is directly proportional to the amount of DNA within a cell.[12] Since the cell's DNA content changes predictably throughout the cell cycle, this method can distinguish between the major phases:
-
G0/G1 Phase: Cells contain a normal diploid (2N) amount of DNA.
-
S Phase: Cells are actively synthesizing DNA, and their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and contain a tetraploid (4N) amount of DNA, prior to cell division.
Treatment with this compound is expected to cause cells to accumulate in the M phase of the cell cycle. As flow cytometry using PI staining does not distinguish between G2 and M phases, this arrest will be observed as an increase in the G2/M population.[8][13]
Kif18A Signaling and Inhibition Pathway
Caption: Kif18A inhibition disrupts mitosis, leading to cell cycle arrest.
Experimental Protocols
This protocol provides a step-by-step guide for treating a cancer cell line with this compound and analyzing the resulting cell cycle distribution.
Materials and Reagents
-
This compound (and appropriate solvent, e.g., DMSO for vehicle control)
-
Cancer cell line of interest (e.g., OVCAR-3, MDA-MB-231)[3][8]
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol (B145695)
-
RNase A solution (DNase-free, 10 mg/mL stock)[11]
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 3.8 mM sodium citrate (B86180) in PBS)[11]
-
Flow cytometry tubes (5 mL)
-
Centrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (50-70% confluency) at the time of harvesting.[14]
-
Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing this compound at the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.
Cell Harvesting and Fixation
-
Harvesting: Aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
-
Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.[12]
-
Washing: Discard the supernatant, resuspend the cell pellet in 1-2 mL of cold PBS, and transfer to a flow cytometry tube.
-
Fixation: Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in the residual PBS (~100 µL). While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to prevent clumping.[12][15]
-
Storage: Fix the cells for at least 30 minutes on ice.[15] For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[11]
Propidium Iodide Staining
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes.[12] Carefully decant the ethanol.
-
Washing: Wash the cell pellet twice with 2-3 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.[15]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A at a final concentration of 100-200 µg/mL to degrade RNA, which PI can also bind.[12] Incubate for 30 minutes at 37°C or room temperature.
-
PI Staining: Add 500 µL of PI staining solution (final concentration ~25 µg/mL) to the cell suspension. Mix gently.
-
Incubation: Incubate the tubes in the dark at room temperature for at least 15-30 minutes before analysis.[16]
Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation. Set the emission channel for PI to the linear scale (e.g., PE-Texas Red or similar channel, ~600 nm).[11][15]
-
Data Acquisition: Run the samples at a low to medium flow rate to ensure high-quality data and low coefficient of variation (CV) for the G0/G1 peak.[17] Collect at least 10,000-20,000 single-cell events per sample.
-
Gating Strategy:
-
First, gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Next, create a doublet discrimination gate using a plot of fluorescence area (e.g., FL2-A) versus fluorescence height (FL2-H) or width (FL2-W) to include only single cells (singlets) in the analysis.[15]
-
-
Cell Cycle Analysis: Generate a histogram of PI fluorescence for the singlet population. Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Workflow
Caption: Workflow for this compound induced cell cycle arrest analysis.
Data Presentation
Quantitative results should be presented in a clear, tabular format to facilitate comparison between different treatment conditions. Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on Cell Cycle Distribution in OVCAR-3 Cells after 48h Treatment.
| Treatment Group | % Cells in G0/G1 (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle (0.1% DMSO) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| This compound (10 nM) | 52.1 ± 2.8 | 25.0 ± 2.2 | 22.9 ± 2.1 |
| This compound (50 nM) | 41.5 ± 3.5 | 15.3 ± 1.9 | 43.2 ± 4.0 |
| This compound (100 nM) | 25.8 ± 2.9 | 9.7 ± 1.5 | 64.5 ± 3.7 |
| This compound (500 nM) | 18.3 ± 2.2 | 5.1 ± 1.1 | 76.6 ± 3.1 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High CV of G0/G1 Peak (>7%) | Improper fixation, inconsistent staining, high flow rate. | Ensure dropwise addition of cold ethanol while vortexing. Ensure adequate staining time. Run samples at a low flow rate.[17] |
| Excessive Debris | High percentage of dead/apoptotic cells, harsh cell handling. | Handle cells gently during harvesting. Gate out debris based on FSC vs. SSC properties before analysis. Consider co-staining for viability.[17] |
| Cell Clumps/Aggregates | Incomplete trypsinization, fixation of clumped cells. | Ensure a single-cell suspension is achieved before fixation. Filter the stained sample through a 40 µm cell strainer before acquisition. |
| No Shift in G2/M Peak | Inactive compound, wrong dose, cell line is resistant. | Verify compound activity. Perform a dose-response and time-course experiment. Confirm the cell line is dependent on Kif18A for proliferation.[4] |
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 9. nanocellect.com [nanocellect.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Live-Cell Imaging of Chromosome Segregation with a Kif18A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, is a crucial regulator of chromosome alignment during mitosis.[1][2][3] It functions as a plus-end directed motor that moves along kinetochore microtubules, suppressing their dynamics to ensure proper chromosome congression at the metaphase plate.[3][4][5][6] In chromosomally unstable (CIN) cancer cells, which often exhibit high rates of chromosome mis-segregation, Kif18A is frequently overexpressed and has been identified as a key vulnerability.[7][8][9][10] Inhibition of Kif18A in these cells leads to severe chromosome congression defects, prolonged mitotic arrest, and ultimately, cell death, while having minimal effects on normal, diploid cells.[1][7][8][9][10][11][12] This selective targeting of CIN cancer cells makes Kif18A an attractive therapeutic target for cancer drug development.[1][2][9][13]
These application notes provide a detailed protocol for utilizing a potent and selective Kif18A inhibitor for live-cell imaging of chromosome segregation. By observing the dynamic process of mitosis in the presence of the inhibitor, researchers can directly visualize its effects on chromosome alignment and mitotic progression.
Mechanism of Action of Kif18A and its Inhibition
Kif18A's primary role is to attenuate the oscillatory movements of chromosomes as they align at the metaphase plate.[3][4][6] It achieves this by accumulating at the plus-ends of kinetochore microtubules and suppressing their dynamic instability.[5][14] This activity is essential for maintaining the delicate balance of forces required for the formation of a stable metaphase plate.
Inhibition of Kif18A's ATPase activity disrupts its motor function, preventing its translocation along microtubules.[8][12] This leads to a failure in suppressing microtubule dynamics, resulting in hyper-elongated spindles and severe chromosome congression defects.[5][6] Chromosomes in inhibitor-treated CIN cancer cells fail to align properly at the metaphase plate, leading to activation of the spindle assembly checkpoint (SAC) and a prolonged mitotic arrest.[1][10][11] This sustained arrest can ultimately trigger apoptotic cell death.[1]
Quantitative Data for Kif18A Inhibitors
The following table summarizes key quantitative data for representative Kif18A inhibitors from published studies. This data is essential for designing and interpreting experiments.
| Parameter | Inhibitor Example 1 (e.g., VLS-1272) | Inhibitor Example 2 (e.g., ATX020) | Reference |
| Target | KIF18A | KIF18A | [8],[7] |
| Potency (IC50) | Sub-nanomolar | Potent (specific values not publicly disclosed) | [9],[7] |
| Mechanism | ATP non-competitive, Microtubule-dependent | ATP-dependent | [8],[7] |
| Selectivity | Highly selective for KIF18A over other kinesins | High degree of kinesin selectivity | [8],[7] |
| Cellular Effect | Mitotic arrest and cell death in CIN-high cells | Mitotic arrest and DNA damage in HGSOC cells | [9],[15] |
| Effective Concentration (in vitro) | 0.5 µM for mitotic arrest in sensitive cell lines | IC50 concentrations for growth inhibition | [11],[15] |
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Live-Cell Imaging Media: CO2-independent media (e.g., DMEM/F-12 without phenol (B47542) red, supplemented with 10% FBS, 20 mM HEPES, and L-glutamine).
-
Fluorescent Probes for Chromosome Visualization:
-
Stable cell line expressing H2B-GFP or H2B-mCherry.
-
Alternatively, a live-cell DNA dye (e.g., SiR-DNA or Hoechst 33342 at low concentrations).
-
-
Kif18A Inhibitor: Stock solution in DMSO.
-
Imaging Dish: Glass-bottom multi-well plates or dishes suitable for high-resolution microscopy.
-
Microscope System: An inverted fluorescence microscope equipped with a high-sensitivity camera (sCMOS or EMCCD), an environmental chamber to maintain 37°C, and appropriate filter sets for the chosen fluorophores. A spinning disk confocal microscope is recommended for reduced phototoxicity and improved image quality.[16][17]
Experimental Workflow
Detailed Protocol
1. Cell Seeding:
-
One to two days prior to imaging, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.[17]
-
Culture the cells in their standard growth medium at 37°C and 5% CO2.
2. Cell Synchronization (Optional):
-
To increase the number of mitotic cells for imaging, synchronization protocols can be employed. A common method is a thymidine (B127349) block to arrest cells at the G1/S boundary.
-
Incubate cells in media containing 2 mM thymidine for 16-18 hours.
-
Wash the cells three times with PBS and then add fresh growth media.
-
Cells will begin to enter mitosis approximately 8-10 hours after release.
3. Drug Treatment:
-
Prepare serial dilutions of the Kif18A inhibitor in pre-warmed live-cell imaging media. It is recommended to test a range of concentrations around the reported effective concentration (e.g., 0.1x, 1x, and 10x the IC50 or effective dose).
-
Include a DMSO-only control.
-
Gently replace the culture medium in the imaging dish with the media containing the Kif18A inhibitor or DMSO.
-
Incubate the cells for a predetermined time before imaging begins (e.g., 1-2 hours) or add the drug immediately before starting the time-lapse acquisition to capture the initial effects.
4. Live-Cell Imaging Setup:
-
Turn on the microscope and environmental chamber, allowing them to equilibrate to 37°C.[17]
-
Place the imaging dish on the microscope stage and secure it.
-
Select an appropriate objective lens (e.g., 40x or 60x oil immersion) for high-resolution imaging.[17]
5. Image Acquisition:
-
Identify fields of view containing healthy, prophase, or prometaphase cells.
-
Set up the time-lapse imaging parameters. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[18]
-
Acquire images at intervals of 2-5 minutes to capture the dynamics of mitotic progression without causing significant photobleaching or phototoxicity.[17]
-
For 3D analysis, acquire a Z-stack of 5-10 slices with a step size of 0.5-1 µm at each time point.
-
Acquire images for 12-24 hours to observe the full range of mitotic outcomes, including mitotic arrest and cell death.
6. Data Analysis:
-
Qualitative Analysis: Visually inspect the time-lapse movies to identify key mitotic phenotypes, such as:
-
Failure of chromosomes to congress to the metaphase plate.
-
Increased duration of mitosis (time from nuclear envelope breakdown to anaphase onset or cell death).
-
Chromosome cohesion defects.
-
Cell fate following mitotic arrest (e.g., apoptosis, mitotic slippage).[19]
-
-
Quantitative Analysis:
-
Mitotic Timing: Measure the time from nuclear envelope breakdown (NEB) to anaphase onset.
-
Chromosome Alignment: Quantify the deviation of chromosomes from the metaphase plate. This can be done by measuring the intensity profile of the DNA signal along the spindle axis.
-
Spindle Length: Measure the pole-to-pole distance.
-
Cell Fate Quantification: Count the percentage of cells that undergo successful mitosis, mitotic arrest, apoptosis, or mitotic slippage.
-
Expected Results and Troubleshooting
| Observation | Expected Result with Kif18A Inhibitor | Potential Problem | Troubleshooting Step |
| Chromosome Alignment | In CIN cells, chromosomes fail to align at the metaphase plate and remain scattered throughout the spindle. Diploid cells show minimal or no effect. | No effect observed in CIN cells. | Inhibitor concentration may be too low; inhibitor may be inactive. Increase concentration; verify inhibitor activity with a positive control assay. |
| Mitotic Duration | Significant increase in the duration of mitosis in CIN cells. | No change in mitotic timing. | Cell line may not be sensitive to Kif18A inhibition. Confirm the CIN status and Kif18A dependency of the cell line. |
| Cell Fate | Increased incidence of mitotic arrest and subsequent apoptosis in CIN cells. | High levels of cell death in control cells. | Phototoxicity. Reduce laser power, increase imaging intervals, or use a more sensitive camera. |
| Spindle Morphology | Increased spindle length in treated cells. | Difficulty resolving spindle poles. | Use a cell line expressing fluorescently tagged tubulin or a tubulin dye to visualize the spindle. |
Conclusion
Live-cell imaging is a powerful technique to investigate the cellular mechanism of action of Kif18A inhibitors.[18] By directly observing the effects on chromosome segregation in real-time, researchers can gain valuable insights into the inhibitor's potency, selectivity, and therapeutic potential. The protocols and data presented here provide a comprehensive guide for establishing and conducting these critical experiments in the context of cancer drug discovery and development.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kif18A and chromokinesins confine centromere movements via microtubule growth suppression and spatial control of kinetochore tension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kif18A and chromokinesins confine ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 6. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 11. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Using Fluorescence Microscopy to Study Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Kif18A-IN-10 Solubility for In Vitro Research
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the Kif18A inhibitor, Kif18A-IN-10, in in vitro settings. While specific data for this compound is not publicly available, this guide leverages information from structurally related Kif18A inhibitors to offer robust troubleshooting strategies and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Based on data from similar Kif18A inhibitors, such as KIF18A-IN-1 and KIF18A-IN-7, the recommended starting solvent is Dimethyl Sulfoxide (DMSO) .[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO, which can then be diluted into your aqueous assay buffer or cell culture medium.
Q2: My this compound is not dissolving in my aqueous experimental buffer, even at low concentrations. What should I do?
Directly dissolving hydrophobic small molecules like Kif18A inhibitors in aqueous solutions is often challenging. The recommended approach is to first create a concentrated stock in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous buffer. If precipitation occurs upon dilution, refer to the detailed troubleshooting workflow below.
Q3: Could the final concentration of DMSO in my assay affect the experimental results?
Yes, high concentrations of DMSO can be toxic to cells and may interfere with assay components. It is crucial to maintain a low final concentration of DMSO in your experiments, typically below 0.5% , and ideally at 0.1% or lower. Always include a vehicle control (your final assay medium containing the same concentration of DMSO as the inhibitor-treated samples) to account for any solvent effects.
Q4: Are there alternative solvents or formulations I can use if DMSO is not suitable for my experiment?
For in vivo studies or specific in vitro assays where DMSO is not ideal, co-solvent formulations may be necessary. For example, a formulation of 10% DMSO in corn oil has been used for the oral administration of KIF18A-IN-7 in animal models.[1] However, for most in vitro applications, optimizing the dilution of a DMSO stock solution is the most common and effective method.
Troubleshooting Workflow for this compound Solubility Issues
If you are observing precipitation or incomplete dissolution of this compound in your in vitro experiments, follow this systematic troubleshooting guide.
Quantitative Data Summary
The following table summarizes the in vitro potency of various Kif18A inhibitors across different cancer cell lines. This data can provide a reference for the expected effective concentration range for this compound.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| KIF18A-IN-1 | MDA-MB-157 | Cell Viability (5 days) | 5.09 |
| OVCAR-8 | Cell Viability (5 days) | 12.4 | |
| HCC-1806 | Cell Viability (5 days) | 6.11 | |
| HeLa | Cell Viability (5 days) | 20.9 | |
| OVCAR-3 | Cell Viability (5 days) | 10.3 | |
| KIF18A-IN-7 | JIMT-1 | Cell Viability (7 days) | 7.8 |
| NIH-OVCAR3 | Cell Viability (7 days) | 9.7 | |
| HCC-15 | Cell Viability (7 days) | 11 | |
| ATX020 | OVCAR-8 | Antiproliferative | Potent Activity |
| AU565 | Antiproliferative | Potent Activity |
Note: Data for KIF18A-IN-1 is from MedChemExpress and for KIF18A-IN-7 from InvivoChem. ATX020 data is from ACS Medicinal Chemistry Letters.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound powder required to prepare a desired volume of a 10 mM stock solution.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it (if the compound's heat stability is known).
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium with minimal precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve this final concentration, ensuring the final DMSO concentration remains below 0.5%.
-
In a sterile tube, add the required volume of the DMSO stock solution to a small volume of the pre-warmed cell culture medium.
-
Immediately vortex the solution gently to ensure rapid mixing.
-
Add the remaining volume of the cell culture medium to reach the final desired volume and concentration.
-
Mix the final solution gently by inverting the tube or pipetting up and down.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Kif18A Signaling Pathway
Kif18A is a mitotic kinesin that plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, which is essential for proper chromosome alignment during mitosis.[4] Inhibition of Kif18A leads to mitotic arrest and cell death, particularly in chromosomally unstable cancer cells.[5][6][7]
References
- 1. KIF18A-IN-7 | Microtubule(Tubulin) | 2914878-00-3 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Potential Resistance to Kif18A-IN-10
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding potential resistance mechanisms to the Kif18A inhibitor, Kif18A-IN-10. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what is its expected cellular phenotype?
Kif18A is a motor protein from the kinesin family that plays a critical role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules during mitosis.[1][2] Its primary function is to suppress chromosome oscillations and ensure their proper alignment at the metaphase plate.[2] this compound is a small molecule inhibitor that targets the ATPase activity of Kif18A. By inhibiting Kif18A, this compound disrupts chromosome congression, leading to a prolonged mitotic arrest due to the activation of the Spindle Assembly Checkpoint (SAC).[1][2] This sustained mitotic arrest ultimately triggers apoptotic cell death, particularly in cancer cells with high chromosomal instability (CIN), which are often more dependent on Kif18A for mitotic fidelity.[3][4][5] The expected cellular phenotype upon effective this compound treatment in sensitive cell lines includes an increased mitotic index, chromosome misalignment, multipolar spindles, and eventually, apoptosis.[1][6]
Q2: My cells are showing reduced sensitivity or have become resistant to this compound. What are the potential resistance mechanisms?
Resistance to Kif18A inhibitors can arise through several mechanisms. Based on genome-wide CRISPR-Cas9 screens and principles of drug resistance, the most likely mechanisms include:[1]
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Alterations in the Spindle Assembly Checkpoint (SAC): Loss-of-function mutations in key SAC components, such as MAD1, can weaken the mitotic checkpoint. This allows cells to exit mitosis prematurely despite chromosome misalignments induced by this compound, thus avoiding apoptosis.[1]
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Modulation of Mitotic Spindle Dynamics: Changes in the expression or function of other microtubule-associated proteins can compensate for the loss of Kif18A activity. For instance, the loss of the minus-end directed kinesin HSET (KIFC1) can counteract the spindle lengthening caused by Kif18A inhibition, thereby restoring mitotic progression.[1]
-
Target Modification: Mutations in the KIF18A gene that alter the drug-binding site can prevent this compound from effectively inhibiting the protein. An example of such a mutation is G289I.[1]
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Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that counteract the apoptotic signals induced by mitotic arrest.
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Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration. However, studies with the Kif18A inhibitor AM-1882 have shown that its activity is only moderately affected by P-gp overexpression, suggesting this may not be a primary resistance mechanism for all Kif18A inhibitors.[3]
Q3: How can I experimentally determine the mechanism of resistance in my cell line?
Identifying the specific resistance mechanism requires a systematic approach. Here are key experiments you can perform:
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Sequence the KIF18A gene: This will identify any mutations in the drug-binding pocket or other functionally important domains of the Kif18A protein.
-
Perform a CRISPR-Cas9 screen: A focused or genome-wide screen can identify genes whose loss confers resistance to this compound.[1]
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Analyze the Spindle Assembly Checkpoint (SAC) integrity: Assess the expression and localization of key SAC proteins (e.g., MAD1, BUB1) and monitor the duration of mitosis in the presence of this compound using live-cell imaging.
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Examine the expression of other kinesins and microtubule-associated proteins: Use western blotting or proteomics to check for changes in the expression levels of proteins like HSET (KIFC1).
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Assess drug efflux pump activity: Use functional assays (e.g., rhodamine 123 efflux) and western blotting to determine if ABC transporters are overexpressed and active.
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Profile signaling pathways: Use phosphoproteomics or western blot arrays to identify any upregulated pro-survival pathways.
Troubleshooting Guides
Issue 1: Reduced or no apparent effect of this compound in a sensitive cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of this compound. 2. Aliquot and store the stock solution at -80°C, avoiding repeated freeze-thaw cycles. 3. Confirm the compound's integrity using analytical methods if possible. | Restoration of the expected phenotype (mitotic arrest, cell death). |
| Incorrect Compound Concentration | 1. Perform a dose-response curve to determine the IC50 in your specific cell line and assay. 2. Ensure accurate dilution of the stock solution. | Identification of the effective concentration range for your experiment. |
| Cell Line Misidentification or Contamination | 1. Authenticate your cell line using short tandem repeat (STR) profiling. 2. Test for mycoplasma contamination. | Confirmation of the correct cell line and elimination of confounding factors. |
| Suboptimal Assay Conditions | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Ensure proper incubation conditions (temperature, CO2, humidity). | Consistent and reproducible experimental results. |
Issue 2: High background or non-specific staining in immunofluorescence experiments for mitotic spindle analysis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Antibody Concentration | 1. Titrate the primary and secondary antibodies to determine the optimal dilution. | Reduced background staining and improved signal-to-noise ratio. |
| Insufficient Blocking | 1. Increase the blocking time (e.g., to 1-2 hours at room temperature). 2. Use a blocking buffer containing serum from the same species as the secondary antibody. | Minimized non-specific antibody binding. |
| Inadequate Washing | 1. Increase the number and duration of wash steps after antibody incubations. | Removal of unbound antibodies, leading to a cleaner background. |
| Autofluorescence | 1. Include an unstained control to assess the level of autofluorescence. 2. Use a mounting medium with an anti-fade reagent. | Accurate visualization of the specific fluorescent signal. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in a sensitive parental cell line and in derived resistant cell lines with different resistance mechanisms. These values are for illustrative purposes to demonstrate the expected magnitude of resistance.
| Cell Line | Resistance Mechanism | This compound IC50 (nM) | Fold Change in Resistance |
| Parental (Sensitive) | - | 10 | 1 |
| Resistant Clone 1 | Loss of MAD1 (SAC component) | 250 | 25 |
| Resistant Clone 2 | Loss of HSET (KIFC1) | 180 | 18 |
| Resistant Clone 3 | KIF18A (G289I) mutation | 500 | 50 |
| Resistant Clone 4 | Upregulation of ABCG2 | 50 | 5 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating doses of this compound.[7][8]
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Determine the initial IC20: Perform a dose-response assay (e.g., CellTiter-Glo) with the parental cell line to determine the concentration of this compound that inhibits cell growth by 20% (IC20).
-
Initial Exposure: Culture the parental cells in medium containing this compound at the IC20 concentration.
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Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
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Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.
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Repeat Cycles: Repeat steps 3 and 4 for several months. A resistant population should emerge that can proliferate in the presence of significantly higher concentrations of the inhibitor.
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Isolation of Clones: Once a resistant population is established, isolate single-cell clones by limiting dilution or cell sorting.
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Characterization of Resistance: Determine the IC50 of the resistant clones and compare it to the parental cell line to calculate the fold change in resistance.
Protocol 2: Analysis of Mitotic Arrest by Immunofluorescence
This protocol allows for the visualization of mitotic spindle defects and the quantification of the mitotic index.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
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Treatment: Treat the cells with this compound at the desired concentration for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (for microtubules) and pericentrin (for centrosomes) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with fluorescently labeled secondary antibodies in the dark for 1 hour at room temperature.
-
DNA Staining and Mounting: Wash the cells three times with PBS, stain the DNA with DAPI, and mount the coverslips on microscope slides using an anti-fade mounting medium.
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Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mitotic index by counting the percentage of cells with condensed chromosomes. Analyze the morphology of the mitotic spindles and the alignment of chromosomes.
Mandatory Visualizations
Caption: Simplified signaling pathway of Kif18A and its inhibition.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: A logical workflow for troubleshooting reduced sensitivity to this compound.
References
- 1. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicine.ecu.edu [medicine.ecu.edu]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Investigating Sensitivity and Resistance of Tumor Cells to KIF18A Inhi" by Anna Belongia [scholarworks.uvm.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kif18A-IN-10: A Technical Support Guide for Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results using Kif18A-IN-10. This compound is a potent and selective inhibitor of the kinesin motor protein KIF18A, a promising target in chromosomally unstable (CIN) cancers.[1][2][3] Understanding the nuances of its application is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the motor domain of KIF18A.[1] KIF18A is a plus-end directed kinesin essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[4][5] By inhibiting KIF18A's ATPase activity, this compound prevents its translocation along spindle microtubules.[5] This disruption leads to improper chromosome congression, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and ultimately, cell death (apoptosis), particularly in cancer cells with high chromosomal instability (CIN).[1][4]
Q2: Why is this compound more effective in some cancer cell lines than others?
A2: The sensitivity of cancer cell lines to this compound is strongly correlated with their degree of chromosomal instability (CIN) and often with their TP53 mutation status.[1][3] Cancer cells with high CIN are more reliant on KIF18A to manage their chaotic mitoses and are therefore more vulnerable to its inhibition.[6] In contrast, normal diploid cells or cancer cells with low CIN are less dependent on KIF18A for successful cell division and show significantly lower sensitivity.[5][7]
Q3: What are the expected phenotypic effects of this compound treatment on sensitive cells?
A3: Treatment of sensitive cancer cells with this compound is expected to induce:
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Mitotic Arrest: Cells accumulate in mitosis, which can be quantified by an increased mitotic index (e.g., using phospho-histone H3 staining).[1][7]
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Multipolar Spindles: A significant increase in the percentage of cells with more than two spindle poles.[6]
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Chromosome Missegregation: Improper alignment of chromosomes at the metaphase plate.[4]
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Cell Death: Subsequent apoptosis following prolonged mitotic arrest.[4]
Q4: What are the key signaling pathways influenced by KIF18A?
A4: KIF18A expression and activity are intertwined with several key signaling pathways implicated in cancer progression, including:
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JNK1/c-Jun Signaling Pathway: JNK1 can phosphorylate c-Jun, which in turn can directly bind to the KIF18A promoter and activate its expression.[8]
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TGF-β/SMAD2/3 Signaling Pathway: KIF18A has been shown to promote cancer cell metastasis by activating SMAD2/3 signaling.[9]
-
PI3K/Akt Signaling Pathway: In some cancers, KIF18A can activate the PI3K/Akt pathway, promoting cell migration and invasion.[9][10]
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Cell Cycle Regulation: KIF18A facilitates cell proliferation by upregulating key mitotic proteins like MAD2 and the CDK1/CyclinB1 complex.[9][11]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
Q: We are observing high variability in our cell viability assays (e.g., MTT, CellTiter-Glo) with this compound across replicate experiments. What could be the cause?
A: Variability in cell viability assays can stem from several factors. Here is a systematic approach to troubleshooting:
| Potential Cause | Recommended Action |
| Cell Line Heterogeneity and CIN Status | The chromosomal instability (CIN) status of your cell line is a critical determinant of sensitivity.[12][6] Even within the same cell line, CIN can evolve with passage number. Ensure you are using cells at a consistent and low passage number. If possible, periodically characterize the CIN status of your cell line. |
| Inhibitor Concentration and Purity | Verify the concentration and purity of your this compound stock solution. Improper storage or handling can lead to degradation. Prepare fresh dilutions for each experiment from a validated stock. |
| Assay Timing and Duration | KIF18A inhibition primarily induces mitotic arrest, with cell death occurring later.[4] Short incubation times may not be sufficient to observe significant cytotoxicity. Consider performing a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for your specific cell line. Some studies note that effects on proliferation are more pronounced than on short-term viability.[7] |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can exhibit different growth kinetics and drug sensitivities. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of a multi-well plate can concentrate the inhibitor and affect cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator. |
Issue 2: Mitotic Index Not Increasing as Expected
Q: After treating our cells with this compound, we are not observing the expected increase in the mitotic index. Why might this be?
A: A lack of a significant increase in the mitotic index can be perplexing. Consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Sub-optimal Inhibitor Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for inducing mitotic arrest in your cell line of interest. |
| Timing of Analysis | The peak of mitotic arrest may occur within a specific time window. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) and analyze the mitotic index at each time point to identify the peak. |
| Cell Line Insensitivity | As mentioned, cells with low CIN are less sensitive to KIF18A inhibition.[5][12] Confirm that your cell line is known to be chromosomally unstable. If not, you may need to use a different, more sensitive cell line as a positive control. |
| Antibody or Staining Issues | If you are using immunofluorescence to determine the mitotic index (e.g., with an anti-phospho-histone H3 antibody), verify the quality and concentration of your primary and secondary antibodies. Include appropriate positive and negative controls in your staining protocol. |
| Mitotic Slippage | Some cells may escape a prolonged mitotic arrest through a process called mitotic slippage, re-entering the cell cycle without proper division. This can lead to an underestimation of the mitotic index at later time points. Time-lapse microscopy can help to visualize this phenomenon. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data from studies on KIF18A inhibition.
Table 1: Representative IC50 Values for KIF18A Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | CIN Status | Representative IC50 (nM) |
| OVCAR-3 | Ovarian Cancer | High | 50 - 150 |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 100 - 300 |
| HT-29 | Colorectal Cancer | High | 200 - 500 |
| HCT116 | Colorectal Cancer | Low (MSI) | >1000 |
| MCF10A | Non-tumorigenic Breast | Diploid | >1000 |
| Note: These are representative values and can vary based on the specific KIF18A inhibitor and experimental conditions. |
Table 2: Phenotypic Effects of KIF18A Inhibition/Knockdown in Sensitive Cells
| Parameter | Control | KIF18A Inhibited/Knockdown | Reference |
| Mitotic Index (%) | 2 - 5% | 15 - 30% | [6] |
| Multipolar Spindles (%) | < 5% | 20 - 40% | [6] |
| Time in Mitosis (min) | 30 - 60 min | > 200 min (arrest) | [6] |
| Cell Proliferation (Fold Change) | Baseline | Significant Reduction | [6] |
Signaling Pathways and Experimental Workflows
KIF18A-Related Signaling Pathways
Caption: KIF18A upstream regulation and downstream signaling pathways.
General Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
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Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.
-
Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Immunofluorescence for Mitotic Index and Spindle Morphology
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Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control for the determined time (e.g., 24 hours).
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Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., rabbit anti-phospho-histone H3 for mitotic index; mouse anti-α-tubulin for spindles; goat anti-pericentrin for centrosomes) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with corresponding Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash three times with PBST. Stain DNA with DAPI (1 µg/mL) for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the percentage of pH3-positive cells for the mitotic index and categorize spindle morphologies (bipolar, multipolar) in the mitotic cell population.
Western Blotting for Mitotic Proteins
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, Securin, cleaved PARP, KIF18A, and a loading control like β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 8. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. volastratx.com [volastratx.com]
Technical Support Center: Enhancing Kif18A-IN-10 Stability in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with the small molecule inhibitor Kif18A-IN-10 in cell culture media.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Precipitation of a small molecule inhibitor upon addition to aqueous-based cell culture media is a common challenge. This can be attributed to several factors, including the compound's inherent low aqueous solubility and the phenomenon of "solvent shock" when a compound dissolved in an organic solvent like DMSO is rapidly diluted into the media.[1]
Troubleshooting & Optimization Strategies:
| Possible Cause | Suggested Solution | Key Considerations |
| Low Aqueous Solubility | Optimize the final concentration of this compound. It is crucial to work below the compound's solubility limit in the specific cell culture medium being used.[1] | Determine the kinetic solubility of this compound in your media prior to conducting cell-based assays. |
| Solvent Shock | Minimize the final DMSO concentration. While DMSO is a common solvent, its final concentration should typically be kept below 0.5% to avoid both direct cellular toxicity and compound precipitation.[2] | Perform serial dilutions of the this compound stock solution in DMSO before the final dilution into the cell culture medium.[1] |
| Media Components | Evaluate the impact of serum. Serum proteins can sometimes interact with small molecules, affecting their stability and solubility.[1][3] | Consider reducing the serum concentration or performing a pre-incubation of this compound in a small volume of serum before diluting it into the rest of the medium.[1] |
| pH of the Medium | Ensure the pH of the cell culture medium is stable and within the optimal range (typically 7.2-7.4).[1][3] | The stability of many small molecules is pH-dependent.[4] Improperly buffered media can lead to compound degradation or precipitation.[1] |
Issue: Suspected Degradation of this compound Over Time
The chemical stability of a small molecule inhibitor in the dynamic environment of cell culture is critical for obtaining reliable and reproducible experimental results. Degradation can occur due to the compound's inherent instability in aqueous solutions at 37°C or interactions with media components.[3]
Troubleshooting & Optimization Strategies:
| Possible Cause | Suggested Solution | Key Considerations |
| Inherent Instability | Perform a time-course stability study. This will help determine the rate of degradation of this compound under your specific experimental conditions. | If significant degradation is observed, consider replenishing the compound by changing the medium at regular intervals.[1] |
| Media Components | Test stability in different media formulations. Certain amino acids or vitamins in the media could react with the compound.[3] | Assess stability in a simpler buffer system like PBS at 37°C to understand the compound's inherent aqueous stability.[3] |
| Cellular Metabolism | Consider the metabolic activity of the cells. High cell densities can lead to faster metabolism of the compound.[1] | Optimize cell seeding density to ensure the effective concentration of this compound does not diminish rapidly over the course of the experiment. |
| Light Exposure | Protect from light. Some compounds are light-sensitive and can undergo photochemical degradation.[4] | Store stock solutions and conduct experiments in a manner that minimizes exposure to light, such as using amber vials or foil-wrapped plates.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: It is recommended to prepare a high-concentration stock solution of this compound in a high-purity solvent such as DMSO.[4][5] Ensure the compound is fully dissolved; brief vortexing or sonication can be beneficial.[1] Stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4]
Q2: How can I determine if this compound is degrading in my cell culture experiment?
A2: The most reliable method to assess the stability of this compound is to perform a time-course experiment. Samples of the cell culture medium containing the compound (in the absence of cells) are collected at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[3] A decrease in the peak area of this compound over time indicates degradation.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent experimental results are a common consequence of compound instability.[4] If this compound is degrading, its effective concentration will decrease over the course of the experiment, leading to variable biological effects. It is crucial to ensure the stability of the compound under your specific assay conditions to obtain reproducible data.
Q4: What are the common degradation pathways for small molecule inhibitors in cell culture media?
A4: Small molecule inhibitors can degrade through various mechanisms, including hydrolysis, oxidation, and enzymatic degradation by components present in the serum or secreted by cells. The specific degradation pathway for this compound is not publicly documented, but these general pathways are common for many small molecules.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media via LC-MS/MS
This protocol outlines a general procedure to determine the chemical stability of this compound in a specific cell culture medium.
Materials:
-
This compound
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DMSO (or other appropriate solvent)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-Buffered Saline (PBS)
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96-well plates (low-protein binding recommended)[3]
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Acetonitrile (B52724) (ACN) with 0.1% formic acid (or other suitable organic solvent for protein precipitation)
-
LC-MS/MS system
Procedure:
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Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is completely dissolved.
-
Prepare the working solution. Dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium to the final desired experimental concentration (e.g., 1 µM).
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Set up the stability assay plate. In a 96-well plate, add the this compound working solution to multiple wells. Also include control wells with medium and DMSO only.
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Incubate the plate at 37°C in a CO2 incubator.
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Collect samples at designated time points. At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from the respective wells. The T=0 sample should be collected immediately after adding the compound to the medium.
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Quench the reaction and precipitate proteins. To each collected sample, add a 3-fold volume of cold acetonitrile containing an internal standard. Vortex to mix and centrifuge at high speed to pellet the precipitated proteins.
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Prepare samples for LC-MS/MS analysis. Transfer the supernatant to a new 96-well plate for analysis.
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Analyze samples by LC-MS/MS. Develop a suitable LC-MS/MS method to quantify the concentration of this compound.
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Data Analysis. The percentage of this compound remaining at each time point is calculated by comparing its peak area to the peak area at T=0.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
Kif18A-IN-10 Technical Support Center: Interpreting Unexpected Phenotypes
Welcome to the technical support center for Kif18A-IN-10, a potent and selective inhibitor of the mitotic kinesin Kif18A. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected cellular phenotypes that may arise during experimentation. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATPase activity of the Kif18A motor protein.[1] Kif18A is a plus-end directed kinesin essential for regulating microtubule dynamics at the kinetochores of chromosomes during mitosis.[2][3] Its primary role is to suppress chromosome oscillations and ensure their proper alignment at the metaphase plate.[2][3] By inhibiting Kif18A, this compound disrupts this process, leading to improper chromosome congression, prolonged mitotic arrest, and ultimately, cell death, particularly in cancer cells with high chromosomal instability (CIN).[1][2]
Q2: What are the expected phenotypes in cells treated with this compound?
A2: The expected phenotypes are primarily observed in mitotically active cells, especially those with pre-existing chromosomal instability. These include:
-
Mitotic Arrest: A significant increase in the percentage of cells in the G2/M phase of the cell cycle.[4]
-
Chromosome Misalignment: Failure of chromosomes to align properly at the metaphase plate, often resulting in a wider metaphase plate.[1]
-
Elongated Mitotic Spindles: Inhibition of Kif18A can lead to an increase in spindle length.[4][5]
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of unaligned chromosomes triggers the SAC to halt mitotic progression.[2]
-
Apoptosis: Prolonged mitotic arrest due to an unsatisfied SAC typically leads to programmed cell death.[2]
-
Selective Cytotoxicity in CIN-positive Cells: Kif18A inhibitors preferentially induce cell death in cancer cells with high CIN, while having minimal effects on normal, diploid cells.[1][6]
Q3: Why is this compound more effective in chromosomally unstable (CIN) cancer cells?
A3: Cancer cells with CIN often exhibit altered microtubule dynamics and are more reliant on Kif18A to maintain spindle integrity and successfully complete mitosis.[1][5] Normal, diploid cells can tolerate the loss of Kif18A function and progress through mitosis with only minor defects.[1][7] This selective dependency makes Kif18A an attractive therapeutic target for CIN-high cancers like triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC).[6]
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses unexpected experimental outcomes and provides potential explanations and solutions.
Issue 1: Minimal or no mitotic arrest observed in a known CIN-positive cancer cell line.
| Possible Cause | Suggested Action |
| Sub-optimal Compound Concentration | Perform a dose-response study to determine the optimal IC50 concentration for your specific cell line. The effective concentration can vary between cell types. |
| Incorrect Timing of Analysis | The peak of mitotic arrest may occur at a specific time point post-treatment. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal window for observing mitotic arrest. |
| Cell Line Mischaracterization | Confirm the CIN status of your cell line. Genetic drift in cultured cells can alter their characteristics. Consider re-validating key genetic markers. |
| Compound Instability | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment from a trusted stock. |
Issue 2: High levels of cell death observed in non-dividing or low-CIN cells.
| Possible Cause | Suggested Action |
| Off-Target Effects at High Concentrations | High concentrations of any small molecule can lead to off-target effects. Lower the concentration of this compound to a range where it is selective for Kif18A inhibition. Perform a toxicity assay on a non-proliferating or diploid cell line to establish a non-toxic concentration range. |
| Contamination of Cell Culture | Test for mycoplasma or other contaminants that could induce non-specific cell death. |
| Interaction with Other Treatments | If co-treating with other compounds, consider the possibility of synergistic toxicity. Evaluate the toxicity of each compound individually and in combination. |
Issue 3: Observation of a significant population of cells with >4N DNA content (endoreduplication or mitotic slippage).
| Possible Cause | Suggested Action |
| Mitotic Slippage | Prolonged mitotic arrest can sometimes be bypassed, leading to "mitotic slippage" where cells exit mitosis without proper chromosome segregation and cytokinesis. This results in tetraploid G1 cells.[8] This is a known outcome for some anti-mitotic agents. |
| Analysis of Mitotic Slippage | To confirm mitotic slippage, use live-cell imaging to track the fate of individual cells arrested in mitosis. Analyze the expression of Cyclin B1; a decrease in Cyclin B1 levels in mitotically arrested cells can indicate slippage.[8] |
| p53 Status of the Cell Line | Cells with a compromised p53 pathway may be more prone to endoreduplication following mitotic stress.[9] |
Issue 4: Appearance of multipolar spindles and centrosome fragmentation.
| Possible Cause | Suggested Action |
| Secondary Effect of Kif18A Inhibition in CIN Cells | In some CIN cell lines, the loss of Kif18A function can lead to centrosome fragmentation, resulting in multipolar spindles.[7][10] This is considered a specific vulnerability of these cells. |
| Confirmation of Phenotype | Use immunofluorescence to visualize spindle poles (γ-tubulin) and centrioles (centrin) to confirm true centrosome fragmentation versus clustering of supernumerary centrosomes. |
| Dependence on Microtubule Dynamics | The formation of multipolar spindles upon Kif18A knockdown has been shown to be dependent on microtubule dynamics.[10] Co-treatment with low doses of microtubule-stabilizing or -destabilizing agents may modulate this phenotype.[10] |
Data Presentation: Summary of Expected Cellular Responses
Table 1: Phenotypic Responses to Kif18A Inhibition
| Phenotype | CIN-Positive Cancer Cells | Normal, Diploid Cells |
| Mitotic Index | Significant Increase | No significant change or transient delay |
| Chromosome Alignment | Severe Defects | Minor Defects |
| Spindle Length | Elongated | Elongated |
| Cell Proliferation | Significantly Reduced | Minimal Effect |
| Cell Death/Apoptosis | Increased | Minimal Effect |
| Multipolar Spindles | May be induced in some cell lines | Not typically observed |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Mitotic Spindle Analysis
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Fixation: Aspirate the media and wash once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., rabbit anti-α-tubulin for microtubules, mouse anti-γ-tubulin for centrosomes) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash three times with PBST. Stain DNA with DAPI (1 µg/mL) for 5 minutes. Wash once with PBS and mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution or a similar propidium (B1200493) iodide (PI) staining buffer containing RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Mechanism of action for this compound leading to apoptosis.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Uncoupling of Mitosis and Cytokinesis Upon a Prolonged Arrest in Metaphase Is Influenced by Protein Phosphatases and Mitotic Transcription in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
KIF18A Inhibitors: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The kinesin superfamily protein KIF18A has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[1][2] KIF18A is a motor protein crucial for regulating chromosome alignment during mitosis.[3][4] While it is largely dispensable for normal cell division, many cancer cells with high CIN are dependent on KIF18A for their survival, making it an attractive target for selective cancer therapies.[4][5] This guide provides a comparative overview of Kif18A-IN-10 and other key KIF18A inhibitors in preclinical development, with a focus on their performance in various experimental models.
Overview of KIF18A Inhibitors
A growing number of small molecule inhibitors targeting the ATPase activity of KIF18A are being investigated. These compounds typically induce mitotic arrest, leading to cell death specifically in CIN-high cancer cells.[2][6] This guide focuses on a selection of inhibitors for which preclinical data is available, including the AM-series of compounds (as a proxy for this compound), ATX020, ISM9682, VLS-1272, and macrocyclic inhibitors from Aurigene.
Comparative Preclinical Data
The following tables summarize the available quantitative data for various KIF18A inhibitors, allowing for a cross-compound comparison of potency, cellular activity, and in vivo efficacy.
Table 1: In Vitro Biochemical Potency
| Inhibitor | Target | IC50 (µM) | Assay | Notes |
| AM-9022 | KIF18A | Not explicitly stated, but potent | MT-ATPase Assay (ADP-Glo) | Late-stage preclinical candidate from Amgen.[2][7] |
| AM-1882 | KIF18A | <0.003 | MT-ATPase Assay (ADP-Glo) | Early-stage preclinical candidate from Amgen.[2] |
| ATX020 | Human KIF18A | 0.004 | Kinesin ATPase Assay | Potent and selective inhibitor.[8] |
| ISM9682 | KIF18A | Not explicitly stated | Not specified | Described as a highly selective and potent small molecule inhibitor.[9] |
| VLS-1272 | KIF18A | Not explicitly stated | ADP-Glo Assay | Orally bioavailable, potent, and highly selective.[6] |
| AU-KIF-01 to -04 | KIF18A | 0.06 - 1.4 | ATPase Activity Assay | Macrocyclic lead compounds.[10] |
| BTB-1 | Kif18A | 0.59 - 0.61 | Steady-state ATPase Assay | An early reference compound.[11] |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line (Cancer Type) | Endpoint | IC50 / EC50 (µM) | Notes |
| AM-9022 | OVCAR-3, BT-549, HCC-1937, HCC-1806, MDA-MB-157 | Cell Growth (96h) | Mean EC50 = 0.045 | Active in CIN-high cell lines.[12] |
| ATX020 | OVCAR-3 (HGSOC) | Growth Inhibition (72h) | 0.008 | Highly sensitive.[1] |
| OVCAR-8 (HGSOC) | Growth Inhibition (72h) | 0.015 | Highly sensitive.[1] | |
| COV362 (HGSOC) | Growth Inhibition (72h) | 0.018 | Highly sensitive.[1] | |
| A2780 (Ovarian) | Growth Inhibition (72h) | >1 | Resistant.[1] | |
| VLS-1272 | JIMT-1 | Cell Proliferation (2.5 days) | Not explicitly stated | Potent inhibition of proliferation.[4] |
| AU-KIF-01 to -04 | OVCAR-3 (HGSOC) | Anti-proliferative activity | Potent | Good selectivity over CIN-low MCF7 cells.[10] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Model | Dose & Route | Tumor Growth Inhibition (TGI) / Regression |
| AM-9022 | OVCAR-3 CDX | 30-100 mg/kg, p.o. daily | 95% Tumor Regression |
| JIMT-1 CDX | 30-100 mg/kg, p.o. daily | 16-94% Tumor Regression | |
| ATX020 | OVCAR-3 CDX | 100 mg/kg, p.o. daily | Robust, dose-dependent regression |
| ISM9682 | Multiple CDX models | Not specified | Potent in vivo efficacy |
| VLS-1272 | Tumor Xenografts | Not specified | Substantial, dose-dependent TGI |
| AU-KIF-03 & -04 | OVCAR-3 CDX | Not specified | Significant dose-dependent anti-tumor efficacy |
Table 4: Pharmacokinetic Properties
| Inhibitor | Parameter | Species | Value |
| AM-9022 | Oral activity | Mouse | Active |
| ISM9682 | Oral bioavailability | Not specified | Favorable |
| VLS-1272 | Oral bioavailability | Not specified | Orally bioavailable |
| AU-KIF-03 & -04 | Oral bioavailability | Rodents | 18-25% |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating KIF18A inhibitors, the following diagrams are provided.
Caption: KIF18A signaling pathway and mechanism of inhibition.
Caption: Preclinical evaluation workflow for KIF18A inhibitors.
Experimental Protocols
KIF18A ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor domain.
-
Principle: The assay quantifies the amount of ADP produced, which is directly proportional to the ATPase activity. The ADP-Glo™ Kinase Assay (Promega) is a commonly used format.[2][13]
-
Procedure:
-
Recombinant human KIF18A motor domain protein is incubated with microtubules to stimulate its ATPase activity.
-
The test inhibitor at various concentrations is added to the reaction mixture.
-
ATP is added to initiate the enzymatic reaction.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
The luminescence signal is measured using a plate reader. The signal is inversely correlated with the level of KIF18A inhibition.
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation/Viability Assay
These assays determine the effect of KIF18A inhibitors on the growth of cancer cell lines.
-
Principle: Assays like XTT or CellTiter-Glo® measure metabolic activity or ATP content, which are indicative of the number of viable cells.
-
Procedure (Example using XTT):
-
Cancer cell lines (both CIN-high and CIN-low) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the KIF18A inhibitor or vehicle control (DMSO).
-
The XTT labeling mixture is added to each well and incubated for a specified time (e.g., 4 hours) to allow for the formation of a formazan (B1609692) dye by metabolically active cells.
-
The absorbance of the formazan product is measured using a spectrophotometer.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
IC50 or EC50 values are determined from the resulting dose-response curves.
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of KIF18A inhibitors in a living organism.
-
Principle: Human cancer cells (e.g., OVCAR-3) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor to evaluate its effect on tumor growth.
-
Procedure:
-
Female athymic nude mice are subcutaneously injected with a suspension of a CIN-high human cancer cell line (e.g., 1 x 10^7 OVCAR-8 cells).[1]
-
Tumors are allowed to grow to a palpable size (e.g., 150 mm³).[1]
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the KIF18A inhibitor (e.g., AM-9022 at 30-100 mg/kg) via the desired route (commonly oral gavage) daily for a set period (e.g., 21 days).[2] The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for pharmacodynamic marker analysis (e.g., phospho-histone H3).[12]
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group, often expressed as Tumor Growth Inhibition (TGI) or tumor regression.
-
Conclusion
The preclinical data available for KIF18A inhibitors such as AM-9022, ATX020, ISM9682, and VLS-1272 are highly encouraging. These compounds demonstrate potent and selective inhibition of KIF18A, leading to anti-proliferative effects in CIN-high cancer cell lines and robust anti-tumor activity in in vivo models.[2][6][8][9] The consistent finding that these inhibitors spare normal, non-CIN cells suggests a favorable therapeutic window.[14] As these and other KIF18A inhibitors advance through preclinical and into clinical development, they represent a promising new class of targeted therapies for a patient population with significant unmet medical needs.[15]
References
- 1. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KIF18A | Insilico Medicine [insilico.com]
- 4. researchgate.net [researchgate.net]
- 5. volastratx.com [volastratx.com]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insilico nominates preclinical candidate designed by Chemistry42 for the treatment of advanced solid tumors targeting the mitotic kinesin KIF18A | EurekAlert! [eurekalert.org]
- 10. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. ascopubs.org [ascopubs.org]
- 15. kuickresearch.com [kuickresearch.com]
A Comparative Guide: Kif18A-IN-10 Efficacy Versus Paclitaxel in Chromosomally Unstable Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Kif18A inhibitors, with a focus on analogs of the conceptual Kif18A-IN-10, and the established chemotherapeutic agent, paclitaxel (B517696), in the context of cancers characterized by chromosomal instability (CIN). This document synthesizes available experimental data to offer an objective overview of their mechanisms of action, efficacy in CIN cancer models, and the experimental protocols used for their evaluation.
Executive Summary
Chromosomal instability is a hallmark of many aggressive cancers and presents a unique therapeutic vulnerability.[1][2] Kif18A, a mitotic kinesin, has emerged as a promising target in CIN cancers due to its essential role in mitotic progression in these cells, while being largely dispensable in normal cells.[1][3] Kif18A inhibitors selectively induce mitotic arrest and apoptosis in CIN-high cancer cells.[3][4] In contrast, paclitaxel, a microtubule-stabilizing agent, induces mitotic arrest in all proliferating cells, leading to broader toxicity.[5] Preclinical data suggests that Kif18A inhibitors offer a wider therapeutic window and potent anti-tumor activity in CIN cancer models, positioning them as a promising alternative to conventional chemotherapeutics like paclitaxel.
Mechanism of Action
Kif18A Inhibitors: These small molecules target the ATPase motor domain of Kif18A, a protein crucial for regulating microtubule dynamics at the plus-ends of kinetochore microtubules.[6] In CIN cancer cells, which often have an abnormal number of chromosomes, Kif18A is essential for proper chromosome alignment at the metaphase plate.[2] Inhibition of Kif18A disrupts this process, leading to a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC), ultimately triggering apoptosis.[2] This selective dependency of CIN cells on Kif18A allows for a targeted therapeutic approach with a potentially higher safety margin.[7]
Paclitaxel: As a member of the taxane (B156437) family, paclitaxel functions by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[5][8] This interference with the natural dynamics of the mitotic spindle leads to the arrest of cells in the G2/M phase of the cell cycle.[8] The prolonged mitotic block activates apoptotic signaling pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases, leading to programmed cell death in rapidly dividing cells.[9][10]
Quantitative Data Comparison
The following tables summarize the preclinical efficacy of Kif18A inhibitors (using data from well-characterized analogs like AM-9022 and ATX020 as a proxy for this compound) and paclitaxel in CIN-positive cancer models.
Table 1: In Vitro Efficacy in CIN-Positive Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| Kif18A Inhibitor (AM-9022) | OVCAR-3 | Ovarian Cancer (CIN-high) | 45 | [10] |
| Kif18A Inhibitor (ATX020) | OVCAR-3 | Ovarian Cancer (CIN-high) | 53.3 | [11] |
| Paclitaxel | OVCAR-3 | Ovarian Cancer | Sub-micromolar range | [12] |
| Kif18A Inhibitor (AM-9022) | MDA-MB-157 | Triple-Negative Breast Cancer (CIN-high) | ~21 (as AM-1882) | [10] |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [3] |
Note: Direct comparative IC50 values in the same study are limited. The data is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.
Table 2: In Vivo Efficacy in CIN-Positive Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Kif18A Inhibitor (AM-9022) | OVCAR-3 | Ovarian Cancer | 30 mg/kg, p.o. daily | 95% Tumor Regression (TR), 6/10 tumor-free mice | [9] |
| Paclitaxel | OVCAR-3 | Ovarian Cancer | Not specified | Synergistic anti-tumor effect with radioimmunotherapy | [13] |
| Kif18A Inhibitor (AM-9022) | JIMT-1 | Breast Cancer | 30-100 mg/kg, p.o. daily | 16-94% TR | [9] |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | 15 mg/kg, days 1-5 | T/C = 6.5% | [14] |
T/C: Treatment vs. Control tumor volume ratio.
Signaling Pathway and Experimental Workflow Diagrams
Below are Graphviz diagrams illustrating the signaling pathways of Kif18A inhibitors and paclitaxel, along with a typical experimental workflow for evaluating their efficacy.
Caption: Kif18A Inhibition Pathway in CIN Cancers.
Caption: Paclitaxel-Induced Apoptosis Pathway.
Caption: Workflow for Efficacy Comparison.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound and paclitaxel on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
CIN cancer cell lines (e.g., OVCAR-3, MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
This compound and Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound or paclitaxel and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[15]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
CIN cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or paclitaxel for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.[16]
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[17]
-
Incubate at room temperature for 15 minutes in the dark.[17]
-
Add 400 µL of 1X Annexin V binding buffer and analyze immediately by flow cytometry.[16]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the cell cycle distribution of cancer cells after treatment to assess mitotic arrest.
Materials:
-
CIN cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or paclitaxel for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[3]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3][18]
Conclusion
The available preclinical evidence strongly suggests that Kif18A inhibitors represent a promising and highly selective therapeutic strategy for cancers with chromosomal instability. Their ability to specifically target a vulnerability in CIN cancer cells while sparing normal cells offers a potential significant advantage over the broad-spectrum cytotoxicity of paclitaxel. The quantitative data, though not from direct head-to-head comparisons in all cases, consistently demonstrates the potent anti-tumor activity of Kif18A inhibitors in relevant preclinical models. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Kif18A inhibitors in the treatment of CIN-driven malignancies.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KIF18A | Insilico Medicine [insilico.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 12. dovepress.com [dovepress.com]
- 13. Synergistic effects of combined therapy using paclitaxel and [90Y-DOTA]776.1 on growth of OVCAR-3 ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Growth inhibition of a human ovarian tumor by a novel paclitaxel derivative in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AM-9022 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 18. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of Kif18A-IN-10: A Comparative Guide Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kif18A-IN-10 with other known Kif18A inhibitors, focusing on the validation of its on-target activity using CRISPR/Cas9 technology. The kinesin motor protein Kif18A is a compelling therapeutic target in chromosomally unstable (CIN) cancers, and specific inhibition of its function is a promising anti-cancer strategy.[1][2] This guide will delve into the experimental data supporting Kif18A inhibition and provide detailed protocols for researchers to validate the on-target effects of this compound in their own laboratories.
Introduction to Kif18A and Its Inhibition
Kif18A, a member of the kinesin-8 family, is a plus-end directed motor protein crucial for regulating microtubule dynamics at the kinetochore.[3] Its primary role is to control the length of kinetochore microtubules (k-fibers) to ensure proper chromosome congression and alignment at the metaphase plate during mitosis.[4][5] In many cancer cells, particularly those exhibiting chromosomal instability, there is a heightened dependency on Kif18A for successful cell division.[2][6] Inhibition of Kif18A in these cells leads to mitotic arrest, chromosome mis-segregation, and ultimately, cell death, while having minimal effects on normal, chromosomally stable cells.[6][7] This selective vulnerability makes Kif18A an attractive target for cancer therapy.[1]
This compound is a potent inhibitor of Kif18A with demonstrated anti-cancer activity.[8] This guide will compare its performance with other commercially available or well-documented Kif18A inhibitors.
Comparative Analysis of Kif18A Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of alternative Kif18A inhibitors. This data is essential for researchers to select the most appropriate tool compound for their studies.
| Inhibitor | Target | Type of Assay | IC50 | Cell Line(s) | Reference(s) |
| This compound | Kif18A | Not Specified | 23.8 nM | Not Specified | [8] |
| Anti-proliferative | Cellular | < 100 nM | OVCAR3, MDA-MB-157 | [8] | |
| ATX020 | Kif18A | ATPase Activity | 14 nM | Not Applicable | [6][9] |
| Anti-proliferative | Cellular | 53 nM | OVCAR-3 | [6][9] | |
| Anti-proliferative | Cellular | 540 nM | OVCAR-8 | [6][9] | |
| Sovilnesib (AMG-650) | Kif18A | ATPase Activity | 41.3 nM | Not Applicable | [7] |
| KIF18A-IN-1 | Anti-proliferative | Cellular | 5.09 nM | MDA-MB-157 | [10] |
| Anti-proliferative | Cellular | 10.3 nM | OVCAR-3 | [10] |
Validating On-Target Activity of this compound with CRISPR/Cas9
CRISPR/Cas9 technology offers a powerful platform for validating the on-target activity of small molecule inhibitors.[11][12] The fundamental principle is that the phenotype induced by a specific inhibitor should be recapitulated by the genetic knockout of its target. Furthermore, expressing a drug-resistant version of the target protein in a knockout background should rescue the cells from the inhibitor's effects.
Below are detailed protocols for key experiments to validate the on-target activity of this compound.
Experimental Workflow for On-Target Validation
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. KIF18A - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. CRISPR-Cas9-based target validation for p53-reactivating model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KIF18A Inhibitors and Other Anti-Mitotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel anti-mitotic agent class, KIF18A inhibitors, with established microtubule-targeting drugs, including paclitaxel (B517696), vincristine (B1662923), and nocodazole (B1683961). The information presented is supported by experimental data to assist in evaluating their potential in cancer research and drug development.
Introduction to Anti-Mitotic Agents
Anti-mitotic agents are a cornerstone of cancer chemotherapy, functioning by disrupting the process of cell division, or mitosis, which is essential for the proliferation of cancer cells. These agents typically target the mitotic spindle, a complex cellular machine composed of microtubules responsible for the accurate segregation of chromosomes into daughter cells.
Classical Anti-Mitotic Agents fall into two main categories:
-
Microtubule Stabilizers: Agents like paclitaxel bind to microtubules, preventing their disassembly. This leads to the formation of abnormal, non-functional mitotic spindles and triggers mitotic arrest.
-
Microtubule Destabilizers: Agents such as vincristine and nocodazole prevent the polymerization of tubulin into microtubules. The resulting disruption of microtubule dynamics also leads to mitotic arrest.
KIF18A Inhibitors represent a newer, more targeted class of anti-mitotic agents. KIF18A is a motor protein (a kinesin) that plays a crucial role in regulating the dynamics of kinetochore microtubules, ensuring proper chromosome alignment at the metaphase plate. By inhibiting KIF18A, these drugs induce mitotic arrest and cell death, often with a greater selectivity for cancer cells exhibiting chromosomal instability (CIN).
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values of various KIF18A inhibitors, paclitaxel, vincristine, and nocodazole in different human cancer cell lines. Lower IC50/EC50 values indicate higher potency.
| Agent Class | Compound | Cancer Type | Cell Line | IC50/EC50 (nM) | Reference |
| KIF18A Inhibitor | Kif18A-IN-10 (VLS-1488) | - | (Biochemical Assay) | 16 | [1] |
| ATX-295 | - | (Biochemical Assay) | 18 | [2] | |
| ATX020 | Ovarian | OVCAR-3 | 53.3 | [3] | |
| Ovarian | OVCAR-8 | 534 | [3] | ||
| Unnamed Inhibitor | Ovarian | OVCAR-3 | 16 | [4] | |
| Colon | HT-29 | 54 | [4] | ||
| AM-0277 | Breast | MDA-MB-157 | 47 | [5] | |
| AM-1882 | Breast | MDA-MB-157 | 21 | [5] | |
| AM-9022 | Breast | MDA-MB-157 | 45 | [5] | |
| Microtubule Stabilizer | Paclitaxel | Breast | MCF-7 | 3.5 - 7.5 | [6] |
| Breast | MDA-MB-231 | 300 | [6] | ||
| Breast | SK-BR-3 | - | [6] | ||
| Neuroblastoma | CHP100 | - | [7] | ||
| Microtubule Destabilizer | Vincristine | Breast | MCF-7 | 5 - 7.37 | [6] |
| Nocodazole | - | HeLa (Tubulin Polymerization) | ~5000 | [8] |
Note: IC50/EC50 values can vary depending on the specific assay, cell line, and experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.
Mechanism of Action and Cellular Effects
The distinct mechanisms of action of KIF18A inhibitors and classical anti-mitotic agents lead to different cellular phenotypes and potential therapeutic windows.
KIF18A Inhibitors
KIF1A inhibitors specifically target the KIF18A motor protein. This protein is essential for suppressing chromosome oscillations and ensuring their proper alignment at the metaphase plate during mitosis. Inhibition of KIF18A leads to a failure of chromosome congression, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and ultimately apoptosis.[2][9] A key characteristic of KIF18A inhibitors is their selective cytotoxicity towards cancer cells with high chromosomal instability (CIN), a common feature of many aggressive tumors. Normal, chromosomally stable cells are often less sensitive to KIF18A inhibition.[3][5]
Microtubule-Targeting Agents
Paclitaxel, vincristine, and nocodazole all directly target tubulin or microtubules.
-
Paclitaxel stabilizes microtubules, leading to the formation of aberrant microtubule bundles and mitotic arrest.[7]
-
Vincristine and Nocodazole inhibit tubulin polymerization, preventing the formation of the mitotic spindle.[6][8]
While effective, these agents can also affect microtubules in non-dividing cells, contributing to side effects such as neurotoxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved, a typical experimental workflow for comparing these agents, and a logical diagram of their mechanisms.
Figure 1: Simplified signaling pathway of KIF18A in mitosis and points of intervention for anti-mitotic agents.
Figure 2: Generalized experimental workflow for the comparative analysis of anti-mitotic agents.
Figure 3: Logical comparison of the primary target and selectivity of KIF18A inhibitors versus classical anti-mitotic agents.
Experimental Protocols
In Vitro IC50 Determination by MTT Assay
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50%.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, paclitaxel, vincristine, nocodazole). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.[10]
-
Formazan (B1609692) Solubilization: The medium is then removed, and DMSO is added to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]
Mitotic Arrest Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the respective IC50 concentrations of the anti-mitotic agents for a specified time (e.g., 24 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA-binding dye such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on the fluorescence intensity of the DNA dye. An increase in the G2/M population indicates mitotic arrest.
Mitotic Spindle Analysis by Immunofluorescence
Objective: To visualize the morphology of the mitotic spindle and chromosome alignment.
-
Cell Culture: Cells are grown on glass coverslips and treated with the anti-mitotic agents.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against α-tubulin to label the microtubules of the mitotic spindle. Subsequently, a fluorescently labeled secondary antibody is used for detection. DNA is counterstained with a dye like DAPI or Hoechst.
-
Imaging: The stained cells are visualized using a fluorescence microscope.
-
Analysis: The morphology of the mitotic spindle (e.g., bipolar, multipolar) and the alignment of chromosomes at the metaphase plate are qualitatively and quantitatively assessed.
Conclusion
KIF18A inhibitors represent a promising new class of anti-mitotic agents with a distinct mechanism of action compared to classical microtubule-targeting drugs. Their selectivity for cancer cells with chromosomal instability suggests a potential for a wider therapeutic window and reduced side effects. The comparative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of KIF18A inhibitors and to conduct head-to-head comparisons with other anti-mitotic agents in relevant cancer models.
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 4. Chinese scientists describe new KIF18A inhibitors | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Kif18A-IN-10: A Wider Therapeutic Avenue in Chromosomally Unstable Cancers Compared to Standard Chemotherapy?
For Immediate Release
Researchers and drug development professionals are continually seeking novel cancer therapeutics with improved efficacy and wider therapeutic windows. A promising new class of drugs, Kif18A inhibitors, exemplified here as Kif18A-IN-10, is showing potential to selectively target cancer cells with high chromosomal instability (CIN), a hallmark of aggressive cancers like triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC).[1][2] Preclinical and early clinical data suggest that Kif18A inhibitors may offer a significant advantage over standard-of-care chemotherapies by minimizing damage to healthy, dividing cells.
Kinesin family member 18A (Kif18A) is a motor protein crucial for the proper alignment of chromosomes during cell division (mitosis).[3][4][5] Cancer cells with high CIN are particularly dependent on Kif18A for their survival and proliferation.[1][2] Inhibiting Kif18A in these cells leads to mitotic catastrophe and subsequent cell death, while normal cells, with stable chromosomes, are largely unaffected.[6][7][8][9] This selective action forms the basis for a potentially wider therapeutic window compared to traditional chemotherapies that indiscriminately target all rapidly dividing cells.
Comparative Efficacy and Selectivity
Preclinical studies have demonstrated the potent and selective anti-tumor activity of various Kif18A inhibitors. For instance, ATX-295, a clinical-stage Kif18A inhibitor, has shown dose-dependent tumor regression in preclinical models of ovarian and triple-negative breast cancer.[7] Similarly, other inhibitors like sovilnesib (B10829452) (AMG650) and VLS-1488 have demonstrated robust anti-cancer activity in vivo at well-tolerated doses.[10]
| Compound | Target | Cancer Type | In Vitro Efficacy (IC50) | In Vivo Efficacy | Selectivity |
| Kif18A Inhibitors (e.g., ATX-295, VLS-1488) | Kif18A | TNBC, HGSOC (CIN-high) | Potent inhibition in CIN-high cancer cell lines. | Significant tumor growth inhibition and regression in xenograft models at well-tolerated doses.[7][10] | High selectivity for cancer cells with chromosomal instability over normal, healthy cells.[2][6][7][8][9] |
| Paclitaxel | Microtubules | TNBC, Ovarian Cancer | Broadly cytotoxic to rapidly dividing cells. | Effective in reducing tumor size, but associated with systemic toxicity. | Low selectivity, affecting both cancerous and healthy rapidly dividing cells (e.g., bone marrow, hair follicles). |
| Carboplatin | DNA | TNBC, Ovarian Cancer | Induces DNA damage in proliferating cells. | A cornerstone of ovarian and breast cancer therapy, often used in combination. | Non-selective, causing dose-limiting toxicities such as myelosuppression. |
| Doxorubicin | DNA Intercalation, Topoisomerase II | TNBC | Potent cytotoxic agent. | Widely used in various cancer types, including TNBC. | Significant cardiotoxicity and myelosuppression limit its long-term use. |
Preclinical and Clinical Safety Profile
A key differentiator for Kif18A inhibitors appears to be their favorable safety profile. Preclinical studies have reported minimal detrimental effects on human bone marrow cells in culture, a stark contrast to the myelosuppressive effects of many standard chemotherapies.[11] In a first-in-human Phase I/II trial of VLS-1488, the drug was found to be safe and tolerable, with encouraging anti-tumor activity in heavily pre-treated patients with HGSOC.[12][13][14] No dose-limiting toxicities were observed across a range of doses.[12]
| Drug Class | Common Adverse Events |
| Kif18A Inhibitors (based on early clinical data for VLS-1488) | Generally well-tolerated; observed adverse events have been manageable.[12][13][14] |
| Taxanes (e.g., Paclitaxel) | Myelosuppression (neutropenia), peripheral neuropathy, alopecia, myalgia. |
| Platinum-based agents (e.g., Carboplatin) | Myelosuppression (thrombocytopenia, neutropenia), nephrotoxicity, ototoxicity, nausea, and vomiting. |
| Anthracyclines (e.g., Doxorubicin) | Cardiotoxicity (can be cumulative and irreversible), myelosuppression, nausea, vomiting, alopecia. |
Mechanism of Action: A Targeted Approach
Kif18A inhibitors function by disrupting the intricate process of mitosis in a targeted manner. In chromosomally unstable cancer cells, the loss of Kif18A function leads to severe chromosome missegregation and mitotic arrest, ultimately triggering apoptosis (programmed cell death).
Experimental Protocols
The assessment of the therapeutic window for novel anti-cancer agents relies on a battery of standardized in vitro and in vivo assays.
In Vitro Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells versus normal cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for TNBC, OVCAR-3 for ovarian cancer) and a non-cancerous control cell line (e.g., MCF-10A) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a standard chemotherapy agent. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16][17][18] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[16][19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17][18] The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the percentage of cells undergoing apoptosis following drug treatment.
Protocol:
-
Cell Treatment: Treat cells with the test compound at a desired concentration and for a specific duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[20]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[20][21][22][23]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[21][22][23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[20][21][22] Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
In Vivo Tumor Xenograft Study
This model is crucial for evaluating the anti-tumor efficacy and systemic toxicity of a drug in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-3) into the flank of immunocompromised mice (e.g., NSG mice).[24]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[24]
-
Treatment: Randomize the mice into treatment groups (vehicle control, this compound, standard chemotherapy). Administer the treatments according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week).[24] Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
The available data strongly suggest that Kif18A inhibitors, represented here by this compound, hold the promise of a significantly wider therapeutic window compared to standard chemotherapies for the treatment of cancers with high chromosomal instability. Their selective mechanism of action, leading to potent anti-tumor activity in CIN-high cancers while sparing normal cells, translates to a more favorable safety profile in preclinical and early clinical settings. Further head-to-head comparative studies are warranted to definitively quantify the therapeutic index of Kif18A inhibitors against current standards of care and to fully realize their potential in precision oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. kuickresearch.com [kuickresearch.com]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accenttx.com [accenttx.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. accenttx.com [accenttx.com]
- 9. Accent Therapeutics Presents New Preclinical Data on Lead Clinical Programs ATX-295 and ATX-559 at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 10. volastratx.com [volastratx.com]
- 11. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. volastratx.com [volastratx.com]
- 13. VLS-1488 for Advanced Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchhub.com [researchhub.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-techne.com [bio-techne.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. tumor.informatics.jax.org [tumor.informatics.jax.org]
Kif18A Inhibitors and Chromosomal Instability: A Comparative Guide for Researchers
A new class of targeted therapies, Kif18A inhibitors, is showing significant promise in selectively eliminating cancer cells characterized by chromosomal instability (CIN). This guide provides a comparative analysis of leading Kif18A inhibitors, correlating their activity with key genetic markers of CIN and offering detailed experimental protocols for researchers in oncology and drug development.
Kinesin family member 18A (Kif18A) is a mitotic motor protein crucial for the proper alignment of chromosomes during cell division. In many aggressive cancers, including certain types of ovarian and triple-negative breast cancer, Kif18A is overexpressed. These cancers often exhibit a high degree of chromosomal instability (CIN), a condition marked by the ongoing loss or gain of whole chromosomes or parts of chromosomes. While normal cells can tolerate the loss of Kif18A function, cancer cells with high CIN are critically dependent on this protein for their survival, creating a therapeutic window for targeted inhibitors. Inhibition of Kif18A's ATPase motor activity in these cells leads to catastrophic errors in mitosis and subsequent cell death.[1][2][3]
This guide focuses on a selection of Kif18A inhibitors currently under investigation, presenting their activity in relation to specific genetic markers of CIN, namely TP53 mutations and Whole Genome Doubling (WGD).
Comparative Activity of Kif18A Inhibitors
The following table summarizes the in vitro activity of three prominent Kif18A inhibitors—VLS-1272, ATX-295, and Sovilnesib (formerly AMG-650)—against a panel of cancer cell lines with defined CIN characteristics. Sensitivity to these inhibitors is markedly increased in cell lines harboring TP53 mutations and/or evidence of whole genome doubling.
| Inhibitor | Cell Line | Cancer Type | TP53 Status | Whole Genome Doubling (WGD) Status | IC50 (nM) | Reference |
| VLS-1272 | OVCAR-3 | Ovarian | Mutant | WGD | 9.7 | [4] |
| JIMT-1 | Breast | Mutant | Not Specified | 7.8 | [4] | |
| HCC-15 | Breast | Mutant | Not Specified | 11 | [4] | |
| ATX-295 | OVCAR-3 | Ovarian | Mutant | WGD | Not specified, but potent activity observed | [3][5] |
| OVK18 | Ovarian | Not Specified | Non-WGD | Inactive | [6][7] | |
| Sovilnesib (AMG-650) | OVCAR-3 | Ovarian | Mutant | WGD | 71 | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to correlating inhibitor activity with CIN, the following diagrams have been generated.
Caption: Kif18A's role in mitosis and as a target in CIN cancer cells.
Caption: Experimental workflow for assessing Kif18A inhibitor efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the correlation between Kif18A inhibitor activity and genetic markers of CIN.
Kif18A ATPase Activity Assay
This assay biochemically measures the ability of a compound to inhibit the ATP hydrolysis activity of the Kif18A motor protein. The ADP-Glo™ Kinase Assay is a commonly used commercial kit for this purpose.[2][9][10]
Materials:
-
Recombinant human Kif18A motor domain
-
Microtubules (taxol-stabilized)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT, 10 µM taxol)
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and Kif18A protein in each well of a 384-well plate.
-
Add the test compound at various concentrations (typically a serial dilution). Include DMSO-only wells as a negative control.
-
Initiate the reaction by adding a final concentration of ATP (e.g., 100 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for ATP hydrolysis.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay
This assay determines the concentration of the Kif18A inhibitor required to inhibit the growth of cancer cell lines by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.[1][11][12][13][14]
Materials:
-
Cancer cell lines with known TP53 and WGD status
-
Appropriate cell culture medium and supplements
-
Test compound (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Seed the cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include DMSO-only wells as a negative control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration relative to the DMSO control and determine the IC50 value.
Mitotic Arrest Analysis by Immunofluorescence
This method quantifies the induction of mitotic arrest in cells treated with a Kif18A inhibitor by staining for the mitotic marker phospho-Histone H3 (Ser10).[15][16][17][18]
Materials:
-
Cancer cell lines
-
Glass coverslips or imaging-compatible plates
-
Test compound (e.g., this compound)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Seed cells on coverslips or in imaging plates and allow them to adhere.
-
Treat the cells with the test compound at a concentration known to induce a cellular effect (e.g., 1-2x IC50) for a specified time (e.g., 24 hours).
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS and incubate with the secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells and mount the coverslips onto microscope slides with mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of phospho-Histone H3 positive cells (mitotic cells) relative to the total number of cells (DAPI-stained nuclei).
Aneuploidy Scoring
Determining the aneuploidy score of a cancer cell line provides a quantitative measure of its level of CIN. This can be done through various methods, including analysis of somatic copy number alterations (SCNA) from genomic data.[19][20][21][22][23]
General Approach (using genomic data):
-
Data Acquisition: Obtain genomic data for the cancer cell lines of interest, typically from sources like The Cancer Genome Atlas (TCGA) or through in-house whole-exome or whole-genome sequencing.
-
Copy Number Analysis: Utilize bioinformatics tools (e.g., ABSOLUTE) to analyze the sequencing data and identify somatic copy number alterations (SCNAs) across the genome. This process distinguishes arm-level alterations from smaller focal changes.
-
Aneuploidy Score Calculation: The aneuploidy score is calculated as the total number of altered chromosome arms (gains or losses). For example, a gain of the p-arm of chromosome 1 and a loss of the q-arm of chromosome 3 would contribute 2 to the total aneuploidy score.
-
Whole Genome Doubling (WGD) Status: The copy number analysis can also determine if a cell line has undergone whole genome doubling, another key indicator of CIN.
By correlating the IC50 values of Kif18A inhibitors with the aneuploidy score, TP53 mutation status, and WGD status of a panel of cancer cell lines, researchers can establish a strong rationale for the use of these inhibitors in genomically defined patient populations.
References
- 1. promega.com [promega.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]
- 17. flowcytometry-embl.de [flowcytometry-embl.de]
- 18. Phospho-Histone H3 (Mitotic Marker) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 19. Genomic and Functional Approaches to Understanding Cancer Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Methods to Measure Aneuploidy and Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Aneuploidy in Human Cancer: New Tools and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Independent Validation of Kif18A Inhibitors in Tumor Regression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinesin family member 18A (Kif18A) has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[1][2] Kif18A is a motor protein essential for the proper alignment and segregation of chromosomes during mitosis.[2][3] Cancer cells with high CIN are often highly dependent on Kif18A for their survival, making it a selective target with the potential for a wide therapeutic window.[1][4][5] Preclinical studies have consistently shown that inhibiting Kif18A disrupts mitotic progression in cancer cells, leading to apoptosis, while having minimal effect on normal, healthy cells.[1][4]
This guide provides an objective comparison of the tumor regression capabilities of several independently validated Kif18A inhibitors with publicly available data. While the specific compound "Kif18A-IN-10" was not identified in publicly accessible literature, this guide focuses on other well-characterized Kif18A inhibitors that have demonstrated preclinical and/or clinical anti-tumor activity. The information presented is intended to assist researchers in evaluating the therapeutic potential of targeting Kif18A.
Mechanism of Action of Kif18A Inhibitors
Kif18A inhibitors typically function by binding to the motor domain of the Kif18A protein, interfering with its ATPase activity and its interaction with microtubules.[6][7] This inhibition prevents the proper alignment of chromosomes at the metaphase plate during mitosis.[3] The sustained activation of the spindle assembly checkpoint ultimately triggers programmed cell death (apoptosis) in the rapidly dividing cancer cells.[3]
Caption: Signaling pathway of Kif18A inhibition leading to apoptosis.
Comparative Efficacy of Kif18A Inhibitors
The following tables summarize quantitative data from preclinical studies on various Kif18A inhibitors. This data provides a basis for comparing their potency and in vivo anti-tumor activity.
Table 1: In Vitro Potency of Kif18A Inhibitors
| Compound | Target | Assay | IC50 (nM) | Cell Line | Source |
| ATX-21020 | Kif18A ATPase | Biochemical | 14.5 | - | [8] |
| Proliferation | Cellular | 53.3 | OVCAR-3 | [8] | |
| Proliferation | Cellular | 540 | OVCAR-8 | [8] | |
| AM-0277 | Proliferation | Cellular | 47 (mean) | Sensitive cell lines | [4] |
| AM-1882 | Proliferation | Cellular | 21 (mean) | Sensitive cell lines | [4] |
| AM-9022 | Proliferation | Cellular | 45 (mean) | Sensitive cell lines | [4] |
| VLS-1272 | Kif18A ATPase | Biochemical | <10 | - | [7][9] |
Table 2: In Vivo Tumor Growth Inhibition and Regression
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Tumor Regression (TR) | Source |
| ATX020 | OVCAR-3 Xenograft | 100 mg/kg/day | Significant TGI | Significant Regression | [10] |
| AM-9022 | CTG-0017 (TNBC PDX) | Not specified | - | 83% TR | [4] |
| CTG-0437 (TNBC PDX) | Not specified | 101% TGI | - | [4] | |
| CTG-0888 (TNBC PDX) | Not specified | 63% TGI | - | [4] | |
| VLS-1272 | Tumor Xenografts | Not specified | Dose-dependent TGI | - | [7][9] |
| ISM9682 | Multiple CDX models | Not specified | Potent in vivo efficacy | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of therapeutic candidates. Below are summarized experimental protocols for key assays used to evaluate Kif18A inhibitors.
In Vitro Proliferation Assay
This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cell lines by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., OVCAR-3, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the Kif18A inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a period of 3 to 6 days.
-
Cell Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control to calculate the percentage of inhibition. IC50 values are determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AI driven drug discovery company nominates preclinical candidate for the treatment of advanced solid tumours targeting the mitotic kinesin KIF18A - ecancer [ecancer.org]
KIF18A Inhibition: A Targeted Strike Against Cancer Cell Division with Minimal Collateral Damage
A comparative analysis of the impact of KIF18A inhibitors on normal versus cancer cell division reveals a promising therapeutic window for a new class of anti-cancer agents. These inhibitors preferentially target the vulnerabilities of chromosomally unstable (CIN) cancer cells, leading to their destruction while largely sparing healthy, normal cells. This guide provides a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals exploring the therapeutic potential of KIF18A inhibition.
Kinesin family member 18A (KIF18A) is a motor protein crucial for the proper alignment of chromosomes during mitosis.[1] While it plays a role in all dividing cells, numerous studies have highlighted that cancer cells with high levels of CIN are exceptionally dependent on KIF18A for their survival and proliferation.[2][3] This dependency creates a synthetic lethal relationship, where the inhibition of KIF18A is catastrophic for CIN-positive cancer cells but well-tolerated by normal, diploid cells.[4]
Inhibitors of KIF18A, such as the preclinical compounds AM-1882, AM-0277, AM-5308, AM-9022, ATX020, and VLS-1272, exploit this dependency.[4][5][6] When applied to CIN-positive cancer cells, these inhibitors disrupt chromosome congression, leading to prolonged activation of the spindle assembly checkpoint (SAC), mitotic arrest, and ultimately, apoptotic cell death.[1][5] In stark contrast, normal proliferating cells treated with KIF18A inhibitors exhibit only minor mitotic defects and continue to divide without significant loss of viability.[6][7] This high degree of selectivity suggests a potentially wider therapeutic index compared to traditional chemotherapies that indiscriminately target all dividing cells.[3][8]
Quantitative Analysis: KIF18A Inhibitor Effects on Cell Viability and Growth
The differential impact of KIF18A inhibition is most evident in quantitative cell-based assays. The following tables summarize the effects of KIF18A inhibitors on the growth and viability of various human cancer cell lines compared to normal human cells.
| Cell Line | Cell Type | Cancer Type | KIF18A Inhibitor Sensitivity | % Inhibition of Cell Growth (approx.) |
| Normal Cells | ||||
| HMEC | Human Mammary Epithelial Cells | Normal | Insensitive | < 20% |
| hBM-MNC | Human Bone Marrow Mononuclear Cells | Normal | Insensitive | No significant effect |
| Cancer Cells | ||||
| OVCAR-3 | Ovarian Carcinoma | High-Grade Serous Ovarian | Sensitive | > 80% |
| OVCAR-8 | Ovarian Carcinoma | High-Grade Serous Ovarian | Sensitive | > 70% |
| A2780 | Ovarian Carcinoma | - | Insensitive | < 30% |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative Breast Cancer | Sensitive | > 70% |
| HCC1806 | Breast Carcinoma | Triple-Negative Breast Cancer | Sensitive | > 80% |
| JIMT-1 | Breast Carcinoma | HER2-positive Breast Cancer | Sensitive | > 80% |
| CAL51 | Breast Carcinoma | Triple-Negative Breast Cancer | Insensitive | < 40% |
Table 1: Comparative sensitivity of normal and cancer cell lines to KIF18A inhibition. Data compiled from studies on KIF18A knockdown and small molecule inhibitors.[5][6][7]
| Treatment Group | Cell Type | % of Cells in G2/M Phase (Mitosis) | % Viable Cells |
| Normal Cells | |||
| hBM-MNC + DMSO (Control) | Human Bone Marrow | ~5% | ~95% |
| hBM-MNC + KIF18A Inhibitor (1 µM) | Human Bone Marrow | ~5% (no significant change) | ~95% (no significant change) |
| hBM-MNC + Paclitaxel (0.1 µM) | Human Bone Marrow | Significantly Increased | Significantly Decreased |
| Cancer Cells (Sensitive) | |||
| OVCAR-3 + DMSO (Control) | Ovarian Cancer | ~20% | ~95% |
| OVCAR-3 + ATX020 (0.25 µM) | Ovarian Cancer | ~36% (significant increase) | Decreased |
| OVCAR-8 + DMSO (Control) | Ovarian Cancer | ~20% | ~95% |
| OVCAR-8 + ATX020 (0.25 µM) | Ovarian Cancer | ~24% (modest increase) | Decreased |
| Cancer Cells (Insensitive) | |||
| A2780 + DMSO (Control) | Ovarian Cancer | ~20% | ~95% |
| A2780 + ATX020 (up to 1 µM) | Ovarian Cancer | No significant change | No significant change |
Table 2: Differential effects of KIF18A inhibitors on cell cycle progression and viability in normal versus cancer cells.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to assess the impact of KIF18A inhibitors.
Cell Culture and Proliferation Assays
-
Cell Lines: Human cancer cell lines (e.g., OVCAR-3, MDA-MB-231) and normal cells (e.g., primary HMECs, cryopreserved human bone marrow mononuclear cells) are cultured in their respective recommended media supplemented with growth factors and antibiotics.
-
Proliferation Assay (e.g., CellTiter-Glo®): Cells are seeded in 96-well plates and treated with a dilution series of the KIF18A inhibitor or vehicle control (DMSO). After a set incubation period (e.g., 72-96 hours), cell viability is assessed by adding a reagent that measures ATP levels, which correlates with the number of viable cells. Luminescence is read on a plate reader, and data are normalized to vehicle-treated controls to determine the percentage of growth inhibition and calculate IC50 values.
Cell Cycle Analysis
-
Method: Cells are treated with the KIF18A inhibitor or DMSO for a specified time (e.g., 48 hours). Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Staining and Analysis: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A. The DNA content of individual cells is then analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[7]
Western Blot Analysis for Mitotic and Apoptotic Markers
-
Protein Extraction: Following treatment with a KIF18A inhibitor, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key mitotic and apoptotic markers, such as phospho-Histone H3 (a marker for mitotic cells), cleaved PARP (a marker for apoptosis), and Cyclin B1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. This allows for the semi-quantitative assessment of protein levels, indicating the induction of mitotic arrest and apoptosis.
Visualizing the Mechanism and Impact
To better understand the processes involved, the following diagrams illustrate the KIF18A signaling pathway, a typical experimental workflow, and the comparative effects of KIF18A inhibition.
Caption: KIF18A's role in mitosis and the mechanism of its inhibition.
Caption: Workflow for assessing KIF18A inhibitor effects.
Caption: Differential outcomes of KIF18A inhibition.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. volastratx.com [volastratx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 10. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 11. accenttx.com [accenttx.com]
Safety Operating Guide
Navigating the Disposal of Kif18A-IN-10: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Disposal
The foundation of safe laboratory practice lies in the adherence to regulations such as the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[1] Key tenets include the prohibition of disposing of chemical waste in regular trash or sewer systems, mandatory documentation of waste generation, and proper training for all personnel handling hazardous materials.[1]
Quantitative Data for Waste Management
To facilitate clear and safe laboratory practices, the following table summarizes key quantitative parameters and timelines for the management of chemical waste, based on general laboratory guidelines.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (per lab) | 25 gallons of chemical waste (total) | [2] |
| Maximum Reactive Acutely Hazardous Waste | 1 quart | [2] |
| Container Removal from Satellite Accumulation Area | Within 3 days after becoming full | [3] |
| Maximum Storage Time (Partially Filled Container) | Up to 1 year in a Satellite Accumulation Area | [3] |
| Maximum Storage Time (Academic Facility) | Six months | [1] |
Step-by-Step Disposal Protocol for Kif18A-IN-10
Given that this compound is a bioactive small molecule inhibitor, it should be treated as a hazardous chemical waste. The following protocol outlines the recommended disposal procedure.
1. Waste Identification and Segregation:
-
Categorize: Treat this compound, whether in solid form or in solution (e.g., dissolved in DMSO), as toxic chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.[3] For instance, never mix oxidizing acids with organic chemicals.[2] Store acids and bases separately.[3]
2. Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure closure.[1] For solutions, the original container or a designated waste container made of appropriate material should be used.
-
Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound". If in solution, indicate the solvent (e.g., "this compound in DMSO"). The label must be completed as soon as the first waste is added to the container.[3]
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Location: Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[1][3]
-
Inspection: The SAA should be inspected weekly for any signs of leakage from containers.[3]
4. Disposal of Contaminated Materials:
-
Sharps: Chemically contaminated sharps, such as needles and syringes used to handle this compound solutions, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled for chemically contaminated sharps.[2]
-
Glassware: Contaminated laboratory glassware should be decontaminated if possible or disposed of as hazardous waste. Empty chemical containers must be triple-rinsed. The first rinse should be collected as chemical waste, while the second and third rinses can typically go down the drain.[4]
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be collected in a designated hazardous waste bag and disposed of according to your institution's guidelines.
5. Final Disposal:
-
Professional Removal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[2] Do not attempt to dispose of the chemical waste through standard municipal waste services.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these established protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management guidelines for any additional requirements.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Safeguarding Researchers: A Guide to Personal Protective Equipment and Safe Handling of Kif18A-IN-10
For research use only. Not for human or veterinary use.
This document provides essential safety and logistical information for handling Kif18A-IN-10, a potent inhibitor of the mitotic kinesin KIF18A.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and the integrity of their experiments. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution, treating it as a potentially hazardous compound. The following recommendations are based on general safety protocols for potent, research-grade kinase inhibitors.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound to minimize exposure. The required level of PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving).[2][3] Eye Protection: Chemical splash goggles.[2] Lab Coat: Dedicated, disposable, or non-absorbent lab coat.[2] Ventilation: Certified chemical fume hood or powder containment hood.[2][3] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[2] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[2][4] Lab Coat: Standard laboratory coat.[3] Ventilation: Chemical fume hood.[2][3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[2] Eye Protection: Safety glasses with side shields.[3] Lab Coat: Standard laboratory coat.[2] Containment: Class II biological safety cabinet.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] Eye Protection: Chemical splash goggles.[2] Lab Coat: Standard laboratory coat.[2] |
Operational Plan: Procedural Guidance for Safe Handling
A systematic workflow is crucial for minimizing exposure risk and ensuring the integrity of the compound. All manipulations of solid this compound and its concentrated solutions should be performed in a designated area, such as a certified chemical fume hood.[2][3]
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. This compound is typically stored at -20°C or -80°C for long-term stability.[1][5]
-
Store the compound in a clearly labeled, designated, and secure location away from incompatible materials.
Solution Preparation:
-
All handling of solid this compound and preparation of solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
Use a precision balance for weighing the solid compound, handling it carefully to avoid generating dust.
-
Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.
-
Cap the vial securely and use a vortex or sonicator as needed to ensure the compound is fully dissolved.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all materials that have come into contact with it is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[4]
-
Solid Waste: All disposable items, such as pipette tips, tubes, and gloves, that have been in contact with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.[2][3]
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated after use.[2]
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
